molecular formula C8H6ClNO B11718105 7-Chloro-3-methylbenzo[d]isoxazole

7-Chloro-3-methylbenzo[d]isoxazole

Cat. No.: B11718105
M. Wt: 167.59 g/mol
InChI Key: PZRSWNUHWMYQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-methylbenzo[d]isoxazole (CAS 66033-74-7) is a chemical compound with the molecular formula C8H6ClNO and a molecular weight of 167.59 g/mol. It is provided for research and development purposes only. This compound belongs to the class of benzo[d]isoxazoles, a significant scaffold in medicinal chemistry known for its diverse biological activities . The benzo[d]isoxazole core is a privileged structure in drug discovery, forming the basis of numerous therapeutic agents due to its ability to interact with various biological targets . Researchers value this specific 7-chloro-3-methyl derivative as a versatile building block for designing novel bioactive molecules. It is particularly useful in the synthesis of more complex structures for pharmaceutical screening, including potential antimicrobial, anticancer, and anti-inflammatory agents . The compound requires careful handling and must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for use in laboratory research and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-chloro-3-methyl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRSWNUHWMYQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Chloro-3-methylbenzo[d]isoxazole (CAS 66033-74-7): Synthesis, Properties, and Applications in Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloro-3-methylbenzo[d]isoxazole (CAS 66033-74-7), also designated as 7-chloro-3-methyl-1,2-benzisoxazole, is a highly specialized heterocyclic building block. Characterized by a fused benzene and isoxazole ring system, this compound serves as a critical intermediate in the synthesis of advanced agrochemicals—most notably, broad-spectrum oxime-tetrazole fungicides and isoxazoline-based herbicides[1][2]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and downstream functionalization protocols, designed for drug development professionals and synthetic chemists.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of 7-chloro-3-methylbenzo[d]isoxazole is essential for optimizing reaction solvents, predicting chromatographic behavior, and modeling its lipophilicity in biological systems. The compound exhibits moderate lipophilicity (LogP ~2.7), making it an excellent membrane-permeable pharmacophore for agricultural applications[1].

Table 1: Physicochemical Properties of 7-Chloro-3-methylbenzo[d]isoxazole

PropertyValue / Description
CAS Registry Number 66033-74-7[1]
IUPAC Name 7-Chloro-3-methylbenzo[d]isoxazole[1]
Molecular Formula C8H6ClNO[1]
Molecular Weight 167.595 g/mol [1]
LogP (Octanol/Water) 2.7[1]
Structural Class Organic Heterocycle (Benzisoxazole)[1]

Mechanistic Synthesis: Core Construction

The primary synthetic route to construct the 7-chloro-3-methylbenzo[d]isoxazole core relies on the cyclization of an ortho-hydroxyacetophenone derivative. Specifically, 1-(3-chloro-2-hydroxyphenyl)ethan-1-one is reacted with hydroxylamine to form an oxime intermediate, which is subsequently activated and cyclized[1].

Mechanistic Rationale

The reaction proceeds via a two-step cascade. First, condensation with hydroxylamine hydrochloride (buffered by sodium acetate) yields the ketoxime. The addition of acetic anhydride (Ac2O) is the critical mechanistic trigger: it acts as a dehydrating agent and activates the oxime hydroxyl group via O-acetylation. The highly electrophilic activated oxime nitrogen then undergoes rapid intramolecular nucleophilic attack by the adjacent phenolic oxygen. This closes the isoxazole ring and eliminates acetic acid as a leaving group[1].

Pathway1 A 1-(3-chloro-2-hydroxyphenyl)ethan-1-one B Hydroxylamine (NH2OH·HCl, NaOAc) A->B C Ketoxime Intermediate B->C Nucleophilic Addition & Dehydration D Activation & Cyclization (Ac2O, DMF, 24h) C->D E 7-Chloro-3-methylbenzo[d]isoxazole (CAS 66033-74-7) D->E O-Acetylation & Intramolecular Cyclization

Mechanism of 7-Chloro-3-methylbenzo[d]isoxazole synthesis via oxime cyclization.

Protocol 1: Synthesis of 7-Chloro-3-methylbenzo[d]isoxazole

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Oxime Formation: Dissolve 1-(3-chloro-2-hydroxyphenyl)ethan-1-one in a solvent mixture of Methanol and N,N-Dimethylformamide (DMF). Add NH2OH·HCl (1.2 eq) and Sodium Acetate (1.2 eq).

    • Causality: Sodium acetate buffers the acidic hydrochloride salt, liberating the hydroxylamine free base required for nucleophilic attack on the carbonyl.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting ketone must be completely consumed, replaced by a more polar oxime spot before proceeding to step 2.

  • Activation and Cyclization: To the reaction mixture, add Acetic Anhydride (1.5 eq) dropwise. Stir the solution at elevated temperature for 24 hours[1].

    • Causality: Ac2O converts the hydroxyl group into a superior acetate leaving group, thermodynamically driving the ring closure.

  • Quench and Extraction: Cool the reaction to room temperature and quench slowly with saturated aqueous NaHCO3.

    • Causality: Neutralizing the acetic acid byproduct is critical to prevent acid-catalyzed degradation or ring-opening of the newly formed benzisoxazole.

  • Isolation: Extract the aqueous layer with Ethyl Acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the target compound[1].

Downstream Functionalization: The Wohl-Ziegler Bromination

To integrate the benzisoxazole core into complex agrochemical scaffolds, the C3-methyl group must be converted into a reactive electrophile. This is achieved via a Wohl-Ziegler radical bromination, yielding 3-(bromomethyl)-7-chlorobenzo[d]isoxazole[1][2].

Mechanistic Rationale

N-Bromosuccinimide (NBS) is utilized as a steady, low-concentration bromine source, with Azobisisobutyronitrile (AIBN) acting as the thermal radical initiator. The reaction is highly regioselective: the radical forms exclusively at the C3-methyl group because it is benzylic/allylic in nature (conjugated with the isoxazole C=N bond), which highly stabilizes the carbon-centered radical intermediate[2].

Pathway2 Start 7-Chloro-3-methylbenzo[d]isoxazole Reagents NBS, AIBN, CCl4 Reflux, 12h Start->Reagents Intermediate 3-(Bromomethyl)-7-chlorobenzo[d]isoxazole Reagents->Intermediate Wohl-Ziegler Radical Bromination Coupling Nucleophilic Substitution (with Tetrazole-Oxime core) Intermediate->Coupling Product Oxime-Tetrazole Fungicide (e.g., CN109305964B) Coupling->Product Alkylation of Target Scaffold

Downstream functionalization of benzisoxazole into agrochemical fungicides.

Protocol 2: Synthesis of 3-(Bromomethyl)-7-chlorobenzo[d]isoxazole
  • Reaction Setup: Dissolve 7-chloro-3-methylbenzo[d]isoxazole in anhydrous Carbon Tetrachloride (CCl4). Add NBS (1.1 eq) and AIBN (0.1 eq)[2].

    • Causality: CCl4 is specifically chosen because it lacks abstractable hydrogen atoms, ensuring the radical chain reaction propagates exclusively at the target C3-methyl position without solvent interference.

  • Reflux: Heat the mixture to reflux (approx. 76°C) and stir for 12 hours[2].

    • Validation Checkpoint: The reaction mixture will visually transition. Initially a suspension, it will become a clear solution at reflux, followed by the gradual precipitation of succinimide (a lighter solid byproduct) floating at the surface, indicating successful bromination.

  • Workup: Cool the reaction to 0°C to maximize the precipitation of succinimide. Filter off the solid byproduct. Concentrate the filtrate under reduced pressure to yield 3-(bromomethyl)-7-chlorobenzo[d]isoxazole (approx. 1.8 g yield depending on scale)[2].

Applications in Agrochemical Development

The bromomethyl derivative synthesized in Protocol 2 acts as a potent electrophilic building block. In the development of novel agricultural fungicides—such as the oxime-tetrazole derivatives detailed in patent CN109305964B—the bromomethyl group undergoes nucleophilic substitution with complex tetrazole-oxime nucleophiles[3].

This coupling effectively links the lipophilic, electron-withdrawing 7-chlorobenzisoxazole moiety to the active tetrazole pharmacophore. The presence of the benzisoxazole ring significantly enhances the compound's lipophilicity (facilitating penetration through thick plant cuticles and fungal cell walls) while providing metabolic stability against environmental degradation[2][3]. Furthermore, this core structure is actively cited in the synthesis of advanced isoxazoline derivatives utilized for broad-spectrum weed control (WO2019062802A1)[4].

References

  • 7-chloro-3-methylbenzisoxazole - CAS号66033-74-7, MolAid.
  • 7-Chloro-3-methylbenzo[d]isoxazole | 66033-74-7, ChemicalBook.
  • CN109305964B - 杀真菌剂肟基-四唑衍生物 (Fungicide hydroximoyl-tetrazole derivatives), Google Patents.
  • WO2019062802A1 - ISOXAZOLINE DERIVATIVES AND THEIR USES IN AGRICULTURE RELATED APPLICATION, Google Patents.

Sources

An In-depth Technical Guide to 7-Chloro-3-methylbenzo[d]isoxazole: Structure and SMILES Notation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-3-methylbenzo[d]isoxazole is a substituted heterocyclic compound belonging to the benzisoxazole class. The benzisoxazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This guide provides a detailed overview of the chemical structure and the Simplified Molecular Input Line Entry System (SMILES) notation of 7-Chloro-3-methylbenzo[d]isoxazole, crucial information for researchers in drug discovery and development.

Chemical Structure and Nomenclature

7-Chloro-3-methylbenzo[d]isoxazole, with the Chemical Abstracts Service (CAS) Registry Number 66033-74-7 , possesses a molecular formula of C₈H₆ClNO .[1] The molecule consists of a bicyclic system where a benzene ring is fused to an isoxazole ring. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.

The nomenclature specifies the following structural features:

  • Benzo[d]isoxazole : Indicates the fusion of a benzene ring to the 'd' face of an isoxazole ring.

  • 7-Chloro : A chlorine atom is substituted at the 7th position of the benzisoxazole ring system.

  • 3-methyl : A methyl group is attached to the 3rd position of the benzisoxazole ring.

Based on the standard IUPAC numbering for the benzo[d]isoxazole ring system, the correct chemical structure can be confidently determined.

Visualizing the Structure

The structural arrangement of atoms in 7-Chloro-3-methylbenzo[d]isoxazole is depicted below.

Synthesis_Pathway 1-(3-chloro-2-hydroxyphenyl)ethan-1-one 1-(3-chloro-2-hydroxyphenyl)ethan-1-one 7-Chloro-3-methylbenzo[d]isoxazole 7-Chloro-3-methylbenzo[d]isoxazole 1-(3-chloro-2-hydroxyphenyl)ethan-1-one->7-Chloro-3-methylbenzo[d]isoxazole Cyclization Hydroxylamine HCl, Base Hydroxylamine HCl, Base Hydroxylamine HCl, Base->7-Chloro-3-methylbenzo[d]isoxazole Reagents

General synthesis pathway for 7-Chloro-3-methylbenzo[d]isoxazole.

The benzisoxazole ring system is generally stable, but the substituent pattern can influence its reactivity. The chlorine atom at the 7-position and the methyl group at the 3-position can be sites for further chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies.

Potential Applications in Research and Drug Development

While specific applications for 7-Chloro-3-methylbenzo[d]isoxazole are not extensively documented, the broader class of benzisoxazole derivatives has shown a wide range of biological activities. Functionalized benzisoxazoles are key components in several pharmaceutical drugs, including antipsychotics and anticonvulsants. [2] The isoxazole ring itself is a versatile pharmacophore and is present in various approved drugs. [3]Derivatives of isoxazole have been investigated for their potential as antibacterial, anti-inflammatory, and anticancer agents. [3][4]The presence of the chloro and methyl substituents on the benzisoxazole core of 7-Chloro-3-methylbenzo[d]isoxazole provides a unique chemical entity that could be explored for various therapeutic targets.

Conclusion

7-Chloro-3-methylbenzo[d]isoxazole is a distinct chemical entity with a well-defined structure. This guide provides the essential information of its chemical structure and SMILES notation, which are fundamental for its identification and use in computational and experimental research. The synthetic accessibility and the proven biological relevance of the benzisoxazole scaffold make 7-Chloro-3-methylbenzo[d]isoxazole and its potential derivatives interesting candidates for further investigation in the field of drug discovery.

References

  • Thakar, K.A. et al. (1977). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 15, 1058-1059.
  • 摩熵化学. 7-chloro-3-methylbenzisoxazole - CAS 66033-74-7. Available at: [Link]

  • Reisberg, P., Brenner, I. A., & Bodin, J. I. (1976). NMR determination of enantiomers of 7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo(3,2-b)(1,3)benzoxazin-9-one using chiral shift reagent, tris(3-(heptafluorobutyryl)-d-camphorato)europium(III). Journal of Pharmaceutical Sciences, 65(4), 592–594.
  • Kemp, D. S., & Woodward, R. B. (1965).
  • Wikipedia. Benzisoxazole. Available at: [Link]

  • PubChemLite. Methyl 7-chloro-1,2-benzoxazole-3-carboxylate (C9H6ClNO3). Available at: [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
  • Holy Queen College of Pharmaceutical Sciences and Research. (2023). Synthesis and Characterization of Novel Isoxazole derivatives.

Sources

Technical Guide: 7-Chloro-3-methylbenzo[d]isoxazole – Physicochemical Profiling and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the benzo[d]isoxazole scaffold serves as a privileged pharmacophore. Specifically, 7-Chloro-3-methylbenzo[d]isoxazole (CAS: 66033-74-7) has emerged as a critical building block. Its unique electronic distribution—driven by the electron-withdrawing chlorine at the C7 position and the reactive methyl group at the C3 position—makes it an ideal intermediate for synthesizing complex central nervous system (CNS) agents and advanced agricultural fungicides.

This whitepaper provides an in-depth technical analysis of 7-chloro-3-methylbenzo[d]isoxazole, detailing its physicochemical properties, mechanistic synthetic pathways, and downstream functionalization protocols.

Physicochemical Profiling & Structural Data

Understanding the baseline quantitative properties of 7-chloro-3-methylbenzo[d]isoxazole is essential for predicting its behavior in solvent systems, its reactivity during functionalization, and its pharmacokinetic potential as a structural subunit. The core quantitative data is summarized in Table 1[1].

Table 1: Core Physicochemical Properties

PropertyValue
IUPAC Name 7-Chloro-3-methylbenzo[d]isoxazole
CAS Registry Number 66033-74-7
Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
Computed LogP 2.7
Structural Class Organic Heterocycle (Benzisoxazole)

Mechanistic Synthesis: Constructing the Benzisoxazole Core

The synthesis of the benzisoxazole ring requires precise control over nucleophilic additions and intramolecular cyclizations. The standard industrial and laboratory approach utilizes 1-(3-chloro-2-hydroxyphenyl)ethan-1-one as the starting material[1].

Experimental Protocol 1: Dehydrative Cyclization Workflow

Objective: Construct the 7-chloro-3-methylbenzo[d]isoxazole core via oximation and subsequent dehydrative ring closure.

Step-by-Step Methodology:

  • Oximation: Dissolve 1-(3-chloro-2-hydroxyphenyl)ethan-1-one (1.0 eq) in a polar aprotic/protic solvent mixture of Methanol and N,N-Dimethylformamide (DMF).

  • Buffer & Reagent Addition: Add Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and Sodium Acetate (NaOAc, 1.5 eq).

    • Causality: Hydroxylamine is supplied as a stable hydrochloride salt. NaOAc acts as a mild, non-nucleophilic base to liberate free hydroxylamine in situ. This buffers the reaction to an optimal slightly acidic pH (~4.5), which maximizes the electrophilicity of the carbonyl carbon for nucleophilic attack without prematurely deprotonating the adjacent phenolic -OH.

  • Activation & Cyclization: Introduce Acetic Anhydride (Ac₂O, 2.0 eq) and stir the reaction for 24.0 hours[1].

    • Causality: Ac₂O serves a dual mechanistic purpose. First, it acetylates the newly formed oxime to create an O-acetyl oxime intermediate, converting the hydroxyl group into a superior acetate leaving group. Second, it facilitates the base-promoted intramolecular nucleophilic attack by the phenolic oxygen, driving the cyclization forward by eliminating acetic acid to yield the stable aromatic benzisoxazole ring.

  • Self-Validating QC Check: Monitor the reaction via LC-MS. The system is self-validating when the starting material mass peak disappears and the target mass [M+H]⁺ 168.0 becomes the dominant signal. Subsequently, ¹H NMR must be used to confirm the absence of the broad phenolic -OH singlet (~10-12 ppm), definitively proving ring closure.

Synthesis SM 1-(3-chloro-2-hydroxyphenyl)ethan-1-one (Starting Material) Oxime Oxime Intermediate (via NH2OH·HCl, NaOAc) SM->Oxime Oximation (MeOH/DMF, 24h) Activated O-Acetyl Oxime (via Ac2O) Oxime->Activated Acetylation Product 7-Chloro-3-methylbenzo[d]isoxazole (Final Product) Activated->Product Base-promoted Cyclization (-AcOH)

Figure 1: Mechanistic synthetic pathway of 7-chloro-3-methylbenzo[d]isoxazole.

Downstream Functionalization in Drug Development

Once the core is synthesized, the C3-methyl group serves as a prime site for functionalization. By converting the methyl group into a bromomethyl group, the molecule becomes a highly reactive alkylating agent. This intermediate is extensively utilized in the patent literature for synthesizing oxime-tetrazole derivative fungicides (e.g., Patent WO2019062802A1)[2].

Experimental Protocol 2: Radical Bromination of the C3-Methyl Group

Objective: Activate the C3-methyl group to create 3-(bromomethyl)-7-chlorobenzo[d]isoxazole for downstream API coupling.

Step-by-Step Methodology:

  • Initiation: Suspend 7-chloro-3-methylbenzo[d]isoxazole (1.0 eq) in anhydrous Carbon Tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.1 eq)[1].

  • Propagation: Reflux the mixture for 12.0 hours.

    • Causality: AIBN undergoes thermal homolysis to generate isobutyronitrile radicals, which abstract a hydrogen atom from the C3-methyl group. NBS provides a low, steady concentration of molecular bromine via the Wohl-Ziegler mechanism. This low concentration is critical to prevent over-bromination (dibromomethylation) and suppresses unwanted electrophilic aromatic substitution on the benzene ring. CCl₄ is chosen because it is transparent to radicals and does not participate in chain transfer.

  • Self-Validating QC Check: Filter the insoluble succinimide byproduct while the mixture is still warm. Concentrate the filtrate and analyze via ¹H NMR. The protocol is validated by observing the shift of the C3-methyl singlet (typically around ~2.5 ppm) to a downfield methylene singlet (~4.5 ppm), corresponding to the newly formed -CH₂Br group.

Application Core 7-Chloro-3-methylbenzo[d]isoxazole (Core Scaffold) Bromination Radical Bromination (NBS, AIBN, CCl4, 12h) Core->Bromination C3-Methyl Activation Intermediate 3-(Bromomethyl)-7-chlorobenzo[d]isoxazole (Reactive Alkylating Agent) Bromination->Intermediate Agro Agrochemicals (Oxime-tetrazole Fungicides) Intermediate->Agro Nucleophilic Substitution Pharma Pharmaceuticals (CNS active agents) Intermediate->Pharma Scaffold Integration

Figure 2: Downstream functionalization and application workflow in drug development.

References

  • Molaid. "7-chloro-3-methylbenzisoxazole | 66033-74-7 Chemical Properties and Synthesis." Molaid Chemical Database. Available at:[Link]

  • Dongguan HEC Tech R&D Co Ltd. "WO2019062802A1: Isoxazoline Derivatives and Their Uses in Agriculture Related Application." World Intellectual Property Organization (WIPO). Available at:[Link]

Sources

7-Chloro-3-methylbenzo[d]isoxazole melting point and boiling point data

[1][2]

Executive Summary

7-Chloro-3-methylbenzo[d]isoxazole (also known as 7-chloro-3-methyl-1,2-benzisoxazole) is a functionalized heterocyclic building block used primarily in the development of agrochemicals (fungicides) and pharmaceutical intermediates (atypical antipsychotics).[1][2] Unlike its 5-chloro isomer, which is a well-characterized high-melting solid, the 7-chloro derivative presents unique steric challenges due to the halogen's proximity to the isoxazole oxygen, influencing its crystalline packing and melting behavior.[1][2][3]

This guide provides the authoritative identification data, predicted and analog-based physical properties, and a validated synthesis protocol to generate the compound for internal standard characterization.[1][3]

Chemical Identification & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Core Identity
ParameterData
Chemical Name 7-Chloro-3-methylbenzo[d]isoxazole
CAS Number 66033-74-7
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
SMILES CC1=NOC2=C1C=CC=C2Cl
Structural Class 1,2-Benzisoxazole (Indoxazene)
Melting & Boiling Point Data

Note: Experimental data for the 7-chloro isomer is less ubiquitous than for the 5-chloro isomer.[1][2] The values below synthesize available patent data and structure-property relationship (SPR) predictions.

PropertyValue / RangeConditionConfidence Level
Physical State Solid (Crystalline)STP (25°C, 1 atm)High (Analog based)
Melting Point (MP) 68 – 74 °C (Estimated)Ambient PressureMedium (SPR*)
Boiling Point (BP) ~265 °C (Predicted)760 mmHgHigh (Calculated)
Flash Point 114 °CClosed CupPredicted
Density 1.32 ± 0.06 g/cm³20 °CPredicted
LogP 2.72-High

*Scientific Insight (SPR): The parent compound, 3-methyl-1,2-benzisoxazole, is a liquid (MP ~2-4°C).[1][2] Introducing a chlorine at the 5-position (para to the ring oxygen) raises the MP significantly to 115-117°C due to efficient packing.[2] The 7-position (ortho to the ring oxygen) introduces steric repulsion and disrupts planar stacking, typically resulting in a lower melting point than the 5-isomer, estimated here in the 68-74°C range.[1][2]

Synthetic Context & Isolation Protocol

To validate the physical properties in-house, the following synthesis route is the industry standard. It relies on the cyclization of the oxime derived from 3'-chloro-2'-hydroxyacetophenone .[1][2]

Reaction Pathway

The synthesis proceeds via the oximation of the acetophenone followed by an intramolecular nucleophilic displacement (cyclization) activated by acetylation.

SynthesisSM3'-Chloro-2'-hydroxyacetophenone(CAS 60966-26-9)OximeIntermediate Oxime(Solid)SM->OximeNH2OH·HClNaOAc, EtOHReflux, 4hProduct7-Chloro-3-methylbenzo[d]isoxazole(CAS 66033-74-7)Oxime->ProductAc2O / Pyridine(Cyclization)Reflux, 2h

Figure 1: Synthetic workflow for the preparation of 7-Chloro-3-methylbenzo[d]isoxazole.

Detailed Experimental Protocol

Step 1: Oximation

  • Charge a reaction vessel with 3'-chloro-2'-hydroxyacetophenone (1.0 eq) and Ethanol (10 vol).

  • Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq).

  • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until starting material is consumed.

  • Workup: Cool to room temperature. Pour into ice water. Filter the resulting white solid (Oxime).

  • Dry the oxime at 50°C under vacuum.[1][3]

Step 2: Cyclization

  • Dissolve the dried oxime (1.0 eq) in Acetic Anhydride (5 vol).

  • Add Pyridine (catalytic, 0.1 eq) or Sodium Acetate (1.0 eq).

  • Heat to 100–110°C for 2–3 hours.

  • Quench: Pour the hot mixture carefully into crushed ice/water with vigorous stirring.

  • Isolation: The product, 7-Chloro-3-methylbenzo[d]isoxazole , will precipitate as a solid.[1][2]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica, Hexane/EtOAc) to obtain analytical grade material for MP determination.[3]

Analytical Validation (Self-Validating System)

To ensure the integrity of the data generated from the synthesized material, use the following validation checkpoints:

TechniqueExpected SignalMechanistic Confirmation
¹H NMR (CDCl₃) δ ~2.6 ppm (s, 3H, CH₃)Confirms 3-methyl group integrity.[1][2]
¹H NMR (Aromatic) 3 protons (multiplet, δ 7.3–7.7)Confirms 7-chloro substitution pattern (coupling constants will differ from 5-chloro).
IR Spectroscopy ~1610 cm⁻¹ (C=N)Confirms isoxazole ring closure.
DSC Sharp endothermDetermines purity-corrected Melting Point.[1][2]

Applications in Drug Development

While less common than the 6-fluoro analog (used in Risperidone), the 7-chloro variant is a critical scaffold for:

  • Fungicides: Oxime-tetrazole derivatives (See Patent CN109305964B).[1][2]

  • Atypical Antipsychotics: Modulating dopamine D2/serotonin 5-HT2A affinity by altering the electronic properties of the benzisoxazole "head" group.[1][2]

  • Metabolic Stability: The 7-chloro substituent blocks metabolic oxidation at the ortho-position, potentially extending half-life compared to the unsubstituted parent.[1][2]

References

  • Molaid Chemicals. (2024). 7-chloro-3-methylbenzisoxazole Property Data (CAS 66033-74-7).[1][2] Retrieved from

  • BLD Pharm. (2024). Product Catalog: 7-Chloro-3-methylbenzo[d]isoxazole. Retrieved from

  • China National Intellectual Property Administration. (2019). Patent CN109305964B: Fungicidal oxime-tetrazole derivatives and preparation thereof.[1][2] (Describes synthesis and use of the title compound).

  • BenchChem. (2024). Structure-Property Relationships of Benzisoxazoles. Retrieved from

Pharmacophore Properties of 7-Substituted Benzisoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for blockbuster atypical antipsychotics (e.g., Risperidone, Iloperidone) and anticonvulsants (e.g., Zonisamide).[1] While the 6-position (typically fluorinated) has been exhaustively optimized for metabolic stability and receptor affinity, the 7-position remains a comparatively under-explored vector for lead optimization.

This guide provides a deep-dive analysis of the 7-substituted 1,2-benzisoxazole pharmacophore. It synthesizes Structure-Activity Relationship (SAR) data, detailing how steric and electronic perturbations at C7 influence binding affinity for Dopamine (


) and Serotonin (

) receptors, as well as Acetylcholinesterase (AChE) inhibition.[1] We present validated synthetic pathways for accessing this position and experimental protocols for biological evaluation.

The Benzisoxazole Scaffold: Pharmacophoric Architecture

The 1,2-benzisoxazole ring system functions as a bioisostere for the indole ring (found in serotonin) and the naphthalene ring. Its planar aromatic nature allows for


 stacking interactions within receptor binding pockets, while the isoxazole nitrogen (

) and oxygen (

) serve as weak hydrogen bond acceptors.[1]
Numbering and Substitution Logic

The numbering convention for the 1,2-benzisoxazole system is critical for SAR discussion:

  • Position 3: The primary vector for linker attachment (e.g., alkyl-piperidine chains in antipsychotics).[1]

  • Position 6: The "classic" site for halogenation (F, Cl) to block metabolic hydroxylation and enhance lipophilicity.[1]

  • Position 7: The "proximal" site, adjacent to the isoxazole oxygen.[1]

The "7-Position" Paradox

The 7-position is unique due to its proximity to the heteroatom core. Substituents here exert a profound "Ortho Effect" on the isoxazole ring:

  • Electronic Modulation: Electron-withdrawing groups (EWGs) at C7 (e.g.,

    
    , 
    
    
    
    ) significantly decrease the electron density of the isoxazole ring, potentially weakening the H-bond accepting capability of
    
    
    .
  • Steric Occlusion: Bulky substituents at C7 can twist the conformation of the scaffold or clash with narrow binding pockets (e.g., the "gorge" of AChE).

Structure-Activity Relationship (SAR) Analysis

CNS Activity (Antipsychotic/Anticonvulsant)

In the context of


 antagonism, the 7-position shows a steep SAR cliff.
  • Unsubstituted (H): The baseline for marketed drugs (Risperidone).

  • 7-Methyl/Alkyl: Generally tolerated but often reduces affinity due to steric clash with the receptor's hydrophobic pocket walls.

  • 7-Amino/Nitro: Research indicates that introducing strong polar groups like

    
     or 
    
    
    
    at C7 often decreases affinity for
    
    
    and
    
    
    receptors compared to the 6-substituted analogs. This is likely due to desolvation penalties and electrostatic repulsion within the lipophilic binding pocket.
  • 7-Halogen (Cl, Br): Can maintain activity if the halogen acts as a bioisostere for a hydrophobic pocket, but often less potent than the 6-F isomer.[1]

Acetylcholinesterase (AChE) Inhibition

Conversely, in the design of AChE inhibitors (for Alzheimer's), the 7-position offers a valuable attachment point.[1]

  • 7-Hydroxy/Alkoxy: Derivatives with 4,7-diol or 7-alkoxy patterns have shown nanomolar inhibitory activity. The oxygen at C7 can participate in water-mediated H-bonding networks within the AChE active site.

  • Mechanism: Electron-donating groups (EDGs) at C7 increase electron density on the ring, enhancing

    
     interactions with the aromatic residues (Trp86) in the AChE gorge.
    
Comparative Data Summary
Substituent (Pos 7)Electronic Effect (

)
Steric Bulk (MR)Primary Effect on PharmacophoreTarget Utility
-H 0.001.03Baseline profile.

(Risperidone)
-F 0.060.92Metabolic block; minimal steric clash.CNS / Metabolic Stability
-NO₂ 0.787.36Strong EWG; reduces ring basicity.[1]Synthetic Intermediate
-NH₂ -0.665.42H-bond donor; polarity penalty in lipophilic pockets.AChE Inhibitors
-OMe -0.277.87EDG; potential H-bond acceptor.AChE / 5-HT4 Agonists

Visualizing the SAR Logic

The following diagram illustrates the impact of 7-substitution on the benzisoxazole pharmacophore using Graphviz.

Benzisoxazole_SAR Core 1,2-Benzisoxazole Scaffold Sub_7_H 7-H (Baseline) Core->Sub_7_H Sub_7_NO2 7-NO2 / 7-NH2 (Polar) Core->Sub_7_NO2 Sub_7_OMe 7-OMe / 7-OH (Donor) Core->Sub_7_OMe Steric Steric Clash (D2/5-HT2A Pockets) Metabolic Metabolic Liability (if unsubstituted) Electronic Electronic Tuning (pKa Modulation) AChE_Binding AChE Gorge Interaction (pi-stacking) Sub_7_H->Metabolic Susceptible to Oxidation? Sub_7_NO2->Steric Reduces Affinity (CNS) Sub_7_OMe->Electronic Increases Ring Electron Density Sub_7_OMe->AChE_Binding Enhances Affinity (Alzheimer's)

Figure 1: SAR Logic Map for 7-Substituted Benzisoxazole Derivatives.

Synthetic Pathways to 7-Substituted Derivatives

Accessing the 7-position requires specific synthetic planning, as standard electrophilic aromatic substitution often favors the 5-position.

Route A: Pre-Cyclization Strategy (Preferred)

The most reliable method involves starting with a pre-functionalized acetophenone precursor.

  • Precursor: Start with 2-hydroxy-3-substituted-acetophenone.

  • Oxime Formation: React with hydroxylamine hydrochloride (

    
    ).[1]
    
  • Cyclization: Use acetic anhydride/pyridine or

    
     to close the isoxazole ring.[1]
    
    • Note: The 3-substituent on the acetophenone becomes the 7-substituent on the benzisoxazole.

Route B: Post-Cyclization Functionalization (Nitration)

For introducing nitrogen functionality:

  • Nitration: Treat 3-methyl-1,2-benzisoxazole with

    
    .
    
    • Regioselectivity:[1] Nitration typically occurs at C-5 .[1] However, if C-5 is blocked (e.g., by a methyl group) or under specific conditions, C-7 nitration can be achieved or isolated as a minor isomer.[1]

  • Reduction:

    
     or 
    
    
    
    reduces the
    
    
    to
    
    
    .
Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 2-Hydroxy-3-R-Acetophenone (R = OMe, Cl, NO2) Oxime Intermediate: Acetophenone Oxime Start->Oxime NH2OH.HCl, NaOAc Cyclization Cyclization (Ac2O / Base) Oxime->Cyclization -H2O Product Target: 7-R-1,2-Benzisoxazole Cyclization->Product Alt_Route Alt Route: Nitration of 3-Methyl-1,2-Benzisoxazole Separation Isomer Separation (5-NO2 vs 7-NO2) Alt_Route->Separation HNO3 / H2SO4 Separation->Product Isolation of 7-isomer

Figure 2: Synthetic Pathways for 7-Substituted 1,2-Benzisoxazoles.

Experimental Protocols

Protocol: Synthesis of 7-Nitro-3-methyl-1,2-benzisoxazole

Adapted from standard heterocyclic nitration procedures (e.g., Uno et al., J. Med.[1] Chem).[1][2][3][4][5][6][7][8][9][10]

Reagents: 3-methyl-1,2-benzisoxazole,


, Conc.[1] 

, Ice.[1]
  • Preparation: Dissolve 3-methyl-1,2-benzisoxazole (10 mmol) in concentrated

    
     (10 mL) at 0°C.
    
  • Nitration: Add

    
     (12 mmol) portion-wise over 30 minutes, maintaining temperature below 5°C.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Quench: Pour the reaction mixture onto crushed ice (100 g).

  • Isolation: Filter the resulting precipitate.

  • Purification: The crude solid is a mixture of 5-nitro (major) and 7-nitro (minor) isomers. Separate via column chromatography (Silica gel, Hexane:EtOAc gradient).[1] The 7-nitro isomer typically elutes second due to higher polarity/H-bonding with silica.

Protocol: In Vitro Receptor Binding Assay

Self-validating system for affinity determination.

Objective: Determine


 of the 7-substituted derivative.
  • Membrane Prep: Use CHO cells stably expressing human

    
     receptors.[1] Homogenize in Tris-HCl buffer (pH 7.4).
    
  • Radioligand:

    
    -Spiperone (0.5 nM final concentration).
    
  • Incubation:

    • Mix: 100 µL Membrane + 50 µL Test Compound (10 concentrations) + 50 µL Radioligand.

    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Validation: Reference standard (Risperidone) must yield
    
    
    .[1]

References

  • Uno, H., et al. (1979).[1][11] "Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities."[1][5] Journal of Medicinal Chemistry.

  • Burstein, E. S., et al. (2005).[1] "Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Rakesh, K. P., et al. (2017).[1] "Benzisoxazole: a privileged scaffold for medicinal chemistry."[1][8][12] MedChemComm.

  • Palczewski, K., et al. (2020).[1] "Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities." Scientific Reports.[1][2]

  • Villalobos, A., et al. (1994).[1] "Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase."[1][4] Journal of Medicinal Chemistry.

Sources

Methodological & Application

Synthesis of 7-Chloro-3-methylbenzo[d]isoxazole from 3-chloro-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of 7-Chloro-3-methylbenzo[d]isoxazole

Executive Summary

This guide details the synthesis of 7-Chloro-3-methylbenzo[d]isoxazole , a critical heterocyclic scaffold used in the development of atypical antipsychotics (e.g., Risperidone/Paliperidone analogues) and anticonvulsants (Zonisamide derivatives).

While classical methods involve a multi-step conversion of the acetophenone to an oxime followed by activation and thermal cyclization, this note prioritizes a Modern One-Pot Protocol using Hydroxylamine-O-sulfonic acid (HOSA) . This method offers superior atom economy, milder conditions, and higher throughput. A classical two-step alternative is provided for laboratories where HOSA is unavailable.

Key Chemical Transformation:

  • Starting Material: 3-Chloro-2-hydroxyacetophenone (CAS: 5653-30-5)

  • Target: 7-Chloro-3-methylbenzo[d]isoxazole

  • Mechanism: Intramolecular nucleophilic substitution of an activated oxime nitrogen by a phenolate oxygen (

    
    -like at Nitrogen).
    

Chemical Strategy & Mechanism

The formation of the 1,2-benzisoxazole (indoxazene) core from 2-hydroxyacetophenones relies on the creation of an N-O bond. The reaction proceeds via the in situ formation of an oxime derivative where the nitrogen atom bears a leaving group (LG).

Mechanism: HOSA Mediated Cyclization
  • Condensation: The ketone carbonyl condenses with the amino group of HOSA (

    
    ) to form an oxime-O-sulfonate intermediate.
    
  • Base Activation: A mild base (NaHCO₃) deprotonates the phenolic hydroxyl group, generating a phenoxide anion.

  • Cyclization: The phenoxide oxygen attacks the nitrogen atom of the oxime-sulfonate, displacing the sulfate group (

    
    ) and closing the isoxazole ring.
    

This pathway avoids the isolation of potentially unstable oximes and the use of strong acylating agents required in the classical Kemp method.

ReactionMechanism SM 3-Chloro-2- hydroxyacetophenone Inter Oxime-O-sulfonate Intermediate SM->Inter Condensation HOSA HOSA (NH2OSO3H) HOSA->Inter Prod 7-Chloro-3-methyl benzo[d]isoxazole Inter->Prod Cyclization (- SO4 2-) Base Base (NaHCO3) Base->Prod Promotes

Caption: Mechanistic pathway for the HOSA-mediated synthesis of 7-chloro-3-methylbenzo[d]isoxazole.

Experimental Protocols

Method A: Modern One-Pot Synthesis (Recommended)

High Yield, Mild Conditions, Scalable.

Reagents:

  • 3-Chloro-2-hydroxyacetophenone (1.0 equiv)[1]

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)

  • Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
  • Solvent: Water/THF (1:1 v/v) or Water/Methanol

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-hydroxyacetophenone (10 mmol, 1.70 g) in THF (20 mL).

  • Buffer Solution: In a separate beaker, dissolve

    
      (25 mmol, 2.1 g) in Water (20 mL).
    
  • Addition: Add the aqueous bicarbonate solution to the THF solution. The mixture may become biphasic.

  • Reagent Addition: Cool the mixture to 0–5°C (ice bath). Add HOSA (12 mmol, 1.36 g) portion-wise over 10 minutes to control mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (higher

    
    ) should disappear.
    
  • Workup:

    • Dilute with water (50 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude product is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

Method B: Classical Two-Step Synthesis (Alternative)

Use if HOSA is unavailable. Requires isolation of oxime.[2]

Step 1: Oxime Formation

  • Dissolve 3-chloro-2-hydroxyacetophenone (10 mmol) in Ethanol (15 mL).

  • Add Hydroxylamine Hydrochloride (15 mmol) and Sodium Acetate (15 mmol) dissolved in minimal water.

  • Reflux for 2–3 hours.

  • Cool, pour into ice water. Filter the precipitate (Oxime).[3] Dry thoroughly.

Step 2: Cyclization (Acetylation/Closure)

  • Dissolve the dried Oxime (from Step 1) in Acetic Anhydride (5 mL per gram of oxime).

  • Add Pyridine (1.0 equiv) or Sodium Acetate (1.0 equiv).

  • Heat to reflux (or 100°C) for 4 hours. Note: This activates the oxime OH as an acetate, which is then displaced.

  • Cool and pour into ice water. Neutralize with

    
     to pH 7.
    
  • Extract with DCM, dry, and concentrate.

Analytical Data & Validation

ParameterExpected ValueNotes
Physical State SolidMelting point typically 45–55°C (analogous to non-chloro variant).

NMR (CDCl

)

2.55–2.60 (s, 3H)
Characteristic 3-Methyl singlet.

NMR (Aromatic)

7.3–7.6 (m, 3H)
Pattern depends on 7-Cl substitution (ABC system).
MS (ESI+)

Cl isotope pattern (

ratio 3:1) visible.
TLC (

)
~0.6 (Hex/EtOAc 4:1)Product is less polar than the oxime intermediate.

Structure Verification: The 7-chloro substituent is located at the position originally ortho to the phenolic hydroxyl in the acetophenone. In the benzisoxazole numbering, the oxygen is position 1, nitrogen is 2. The bridgehead carbons are 3a and 7a. The methyl is at 3.[4] The chloro is at 7 (adjacent to the bridgehead oxygen).

Workflow Start Start: 3-Cl-2-OH-Acetophenone Step1 Dissolve in THF/Water Add NaHCO3 Start->Step1 Step2 Add HOSA (0°C) Stir RT 4-6h Step1->Step2 Check TLC Check (Complete?) Step2->Check Check->Step2 No (Stir longer) Workup Extract (EtOAc) Wash (Brine) Concentrate Check->Workup Yes Product Final Product: 7-Chloro-3-methylbenzo[d]isoxazole Workup->Product

Caption: Operational workflow for the One-Pot HOSA synthesis.

Safety & Troubleshooting

  • HOSA (Hydroxylamine-O-sulfonic acid): Corrosive and hygroscopic. Handle in a fume hood. Can decompose exothermically if heated dry.

  • Hydroxylamine HCl: Potential skin sensitizer.

  • Regioselectivity: The reaction is highly regioselective for the 1,2-benzisoxazole (O-N bond formation) over the benzoxazole (Beckmann rearrangement product) under these basic conditions. If the Beckmann product (benzoxazole) is observed, ensure the reaction temperature is kept low and base concentration is sufficient.

  • Reaction Stalling: If the reaction is slow, adding a catalytic amount of Sodium Iodide (NaI) can sometimes accelerate the nucleophilic attack, though rarely needed with HOSA.

References

  • Kemp, D. S., & Woodward, R. B. (1965). The Synthesis of 1,2-Benzisoxazoles. Tetrahedron, 21(11), 3019-3035. (Classic Mechanism).
  • National Institutes of Health (NIH). (2012). 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole. PMC3393375. Retrieved from [Link] (Structural analogues and crystallographic data).

  • Organic Chemistry Portal. (2024). Synthesis of Benzisoxazoles. Retrieved from [Link] (General methodologies).

  • Journal of Medicinal Chemistry. (2017). Discovery of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4. Retrieved from [Link] (Use of 3-chloro-2-hydroxyacetophenone as starting material).[5]

Sources

Protocol for cyclization of 2-hydroxy-3-chloroacetophenone oxime

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Cyclization of 2-Hydroxy-3-chloroacetophenone Oxime to 7-Chloro-3-methyl-1,2-benzisoxazole

Introduction & Mechanistic Rationale

The 1,2-benzisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, prominently featured in atypical antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamide). The synthesis of 7-chloro-3-methyl-1,2-benzisoxazole via the cyclization of 2-hydroxy-3-chloroacetophenone oxime is a critical transformation for accessing functionalized derivatives of this class.

Mechanistically, the direct cyclization of o-hydroxyaryl ketoximes requires the formation of a new N–O bond. Because the oxime hydroxyl (-OH) is a poor leaving group, it must be chemically activated. Without activation, or under harsh acidic conditions, the oxime is highly prone to undergo a Beckmann rearrangement, yielding an unwanted benzoxazole side product[1]. By converting the oxime -OH into a superior leaving group (such as an acetate or chlorosulfite ester) and employing basic conditions to generate a phenoxide nucleophile, the reaction is thermodynamically driven toward the desired intramolecular cyclodehydration, forming the 1,2-benzisoxazole ring.

Reaction Pathway & Mechanistic Diagram

The following diagram illustrates the mechanistic logic, highlighting the desired cyclization pathway versus the competing Beckmann rearrangement.

ReactionPathway A 2-Hydroxy-3-chloroacetophenone (Starting Material) B 2-Hydroxy-3-chloroacetophenone oxime (Intermediate) A->B NH2OH·HCl, Base C Activated Oxime (O-Acetyl or O-Chlorosulfite) B->C Ac2O or SOCl2 (Activation Step) D 7-Chloro-3-methyl-1,2-benzisoxazole (Target Product) C->D Base (K2CO3 or Pyridine) Intramolecular Cyclization E Beckmann Rearrangement (Benzoxazole Side Product) C->E Acidic/Thermal Stress (Rearrangement)

Mechanistic pathway for the cyclization of 2-hydroxy-3-chloroacetophenone oxime.

Expert Insights & Causality in Reaction Design

As a Senior Application Scientist, it is crucial to understand the "why" behind the protocol steps to ensure reproducibility and high yields:

  • Leaving Group Kinetics: The conversion of the oxime hydroxyl into an acetate or chlorosulfite ester is a thermodynamic necessity. Activation drastically lowers the transition state energy for the N-O bond formation.

  • Base Selection & Ring Stability: While strong bases (e.g., NaOH, KOH) can rapidly deprotonate the phenol, they carry a high risk of hydrolyzing the newly formed isoxazole ring or the activated oxime intermediate[2]. Mild bases like K₂CO₃ or Pyridine provide the perfect kinetic balance—rapid deprotonation without product degradation.

  • Suppressing the Beckmann Rearrangement: The Beckmann rearrangement is thermally activated and acid-catalyzed. By strictly maintaining the SOCl₂/Pyridine reaction at 0 °C, the thermal energy remains insufficient to trigger the rearrangement, effectively trapping the intermediate in the desired cyclization pathway[3].

Experimental Protocols

Method A: Two-Step Acetylation and Base-Catalyzed Cyclization

This method is highly reliable, avoids the use of harsh chlorinating agents, and relies on the intermediate formation of an O-acetyl oxime.

Materials:

  • 2-Hydroxy-3-chloroacetophenone oxime (1.0 eq)

  • Acetic anhydride (Ac₂O) (1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Dichloromethane (DCM) and Brine for workup

Step-by-Step Procedure:

  • Activation (O-Acetylation): Dissolve 2-hydroxy-3-chloroacetophenone oxime in anhydrous DCM. Add acetic anhydride (1.5 eq) dropwise at room temperature. Stir for 2 hours until TLC indicates complete consumption of the starting material.

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove DCM and excess acetic acid. Redissolve the crude O-acetyl oxime in anhydrous DMF.

  • Cyclization: Add finely powdered, anhydrous K₂CO₃ (2.5 eq) to the DMF solution. Heat the suspension to 80 °C under an inert atmosphere (N₂ or Argon) for 4 hours.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to yield 7-chloro-3-methyl-1,2-benzisoxazole.

Method B: One-Pot Thionyl Chloride/Pyridine Cyclization

This method is faster and occurs in a single pot, utilizing thionyl chloride to form a highly reactive chlorosulfite ester intermediate[3].

Materials:

  • 2-Hydroxy-3-chloroacetophenone oxime (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Anhydrous Pyridine (10.0 eq)

  • Anhydrous Diethyl Ether

Step-by-Step Procedure:

  • Preparation: Dissolve the oxime (1.0 eq) in anhydrous diethyl ether. Add dry pyridine (10.0 eq) and cool the reaction flask to 0 °C using an ice/water bath.

  • Activation & Cyclization: Dissolve SOCl₂ (1.2 eq) in a small volume of anhydrous ether and add it dropwise to the reaction mixture over 15 minutes, strictly maintaining the temperature at 0 °C. Critical Note: Elevated temperatures in the presence of SOCl₂ will trigger the Beckmann rearrangement, drastically reducing the yield of the benzisoxazole[3].

  • Reaction: Stir the mixture at 0 °C for 2 hours. The solution will become cloudy as pyridinium hydrochloride precipitates.

  • Quenching: Carefully pour the reaction mixture over crushed ice. Acidify slightly with cold 1M HCl to neutralize excess pyridine.

  • Isolation: Separate the ether layer, extract the aqueous layer once more with ether, dry the combined organics over MgSO₄, and evaporate to obtain the product. Recrystallize from aqueous ethanol if necessary.

Quantitative Data & Optimization Summary

To assist in protocol selection, the table below summarizes the expected outcomes based on the chosen cyclization strategy.

Cyclization StrategyActivating AgentBase / SolventTemp (°C)Time (h)Expected Yield (%)Purity (HPLC)
Method A (Two-Step) Acetic AnhydrideK₂CO₃ / DMF804.078 - 82> 98%
Method B (One-Pot) Thionyl ChloridePyridine / Et₂O02.085 - 89> 95%
Microwave-Assisted Ethyl bromodifluoroacetateCs₂CO₃ / NMP701.040 - 60> 90%

Note: Microwave-assisted methods offer rapid reaction times but generally result in lower yields for sterically hindered or halogenated substrates like the 3-chloro derivative[4].

Troubleshooting & Analytical Characterization

  • Incomplete Oximation: If the starting 2-hydroxy-3-chloroacetophenone is not fully consumed during the oxime preparation, the subsequent cyclization will yield complex mixtures. Ensure oximation is driven to completion using an excess of hydroxylamine hydrochloride and sodium acetate in refluxing ethanol.

  • NMR Verification: The success of the cyclization can be rapidly verified via ¹H NMR. The disappearance of the broad oxime -OH singlet (typically around 11-12 ppm) and the phenolic -OH singlet, alongside the presence of the characteristic methyl singlet at ~2.5-2.6 ppm, confirms the successful formation of the 7-chloro-3-methyl-1,2-benzisoxazole ring.

References[1] Title: Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Source: chim.it. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPenvDfc8ee7YKmDIayce9AJcLFbcsXvrxHI7OIyEUsVKr_-iJBlrbpG8Ez3WIchEVHaxkzloFnr8BTM9Km5SgffF4Lnbr31jU2y99ihidtkgKLw5zAVo1Z-juNl-6Rb9poRICzRlAHJLgA9wzeMrjHUfBbuj0xZbLqQ==[5] Title: Method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and derivatives thereof. Source: Patsnap Eureka. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdCzPLriOELCBKMZuHni2SA9ZL5Rk7wdlburIqBdYqYBzscwxw8Ovnu6GI6k3WDhmPPGV14j-LarTK2ieB5GEbuZPnlvNbRFbnsvsrIcw1rbK8rWR7jINsXNB3pusKg2eDfQoSLCxV1Q==[4] Title: New Synthesis of 1,2-Benzisoxazole Derivatives. Source: ConnectSci (Aust. J. Chem.). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT6IhUTTAgEKBNUjASe39jqALbhJgjC8C3O5ws0gG9jcIz91RkqEmXj4poNRf6yhiB8Go1eWpgZpJXv55rkdhmyaOsHtW9RybH-3mASHvrCdujocYSDXt0RYbRoIwvaHKgaIPWVxEIuSQ2mPWQKW_lpcQvBQ-VIrctcO4E[3] Title: Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone. Source: Asianpubs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFMZkTYf3ie2RBRrBgP2Du7RRYfmYhc2PTlDNXZFdevuJWA_IdEb9AcCRet96dI4LV-lB1r5ecI_ZrRruncSlvaBbjmoWOgvR1eVdxNq68X5DtQM-z0dC5xb95elV5zzsLeb8llcHLyCGed1do6K_c7_4GTfCGi4vd[2] Title: N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine. Source: Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaPF2aKfkIb9V_o8b5BpWkg5g5BPlMd4ICn3SmSrD4KKf4vtAlyl2EDsBDxnTIBt_EcqY8gh0Zp5M3FUPdDXLFqO72yjSKt0wkwo0rydZKbQd8eJOIcai7ubx1mzgt71HdWCoMsoM=

Sources

Using 7-Chloro-3-methylbenzo[d]isoxazole as a scaffold for anticonvulsant drugs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Chloro-3-methylbenzo[d]isoxazole as a Scaffold for Anticonvulsant Drug Design

Executive Summary

This guide details the utilization of 7-Chloro-3-methylbenzo[d]isoxazole (CAS: 66033-74-7) as a privileged scaffold for the development of novel anticonvulsant agents.[1] Structurally related to Zonisamide (1,2-benzisoxazole-3-methanesulfonamide), this scaffold offers a unique chemical space for optimizing lipophilicity and metabolic stability through the C7-chlorine substitution.[1]

This document provides a validated workflow for:

  • Chemical Synthesis: A scalable route to the scaffold and its activation via radical bromination.

  • Functionalization: Strategies to derivatize the C3-methyl "handle" for diversity-oriented synthesis (DOS).

  • Pharmacological Screening: Standardized protocols for in vivo efficacy (MES, scPTZ) and neurotoxicity (Rotarod).[1]

Scientific Rationale & Mechanism

The 1,2-benzisoxazole core is a bioisostere of the indole and benzothiazole rings found in various CNS-active agents. The 7-chloro substituent serves two critical functions:

  • Metabolic Blockade: It protects the C7 position from oxidative metabolism (hydroxylation), potentially extending the half-life compared to the unsubstituted parent.

  • Lipophilicity Modulation: The chlorine atom increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetration.[1]

Target Mechanism: Derivatives of this scaffold typically act via:

  • Voltage-Gated Sodium Channels (VGSC): Blocking the inactivated state of NaV1.1/NaV1.2 channels to prevent repetitive neuronal firing.

  • T-Type Calcium Channels: Modulating thalamocortical loops involved in absence seizures.[1]

Chemical Synthesis Protocol

Synthesis of the Scaffold (7-Chloro-3-methylbenzo[d]isoxazole)

This protocol utilizes the cyclization of o-hydroxyketone oximes, a robust method for benzisoxazole construction.

Reagents Required:

  • 3-Chloro-2-hydroxyacetophenone (Starting Material)[1][2]

  • Hydroxylamine hydrochloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )
    
  • Sodium Acetate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )
    
  • Acetic Anhydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )
    
  • Pyridine[1][3]

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve 3-chloro-2-hydroxyacetophenone (10 mmol) in Ethanol (50 mL).

    • Add Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (15 mmol).

    • Reflux for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Cool, pour into ice water, and filter the precipitate to obtain 3-chloro-2-hydroxyacetophenone oxime.[1]

  • Cyclization:

    • Dissolve the oxime (10 mmol) in Acetic Anhydride (10 mL).

    • Add catalytic Pyridine (3 drops).

    • Heat at 100°C for 4 hours.

    • Mechanism:[1][4][5][6] The reaction proceeds via O-acetylation of the oxime followed by intramolecular nucleophilic attack by the phenolic oxygen and elimination of acetate.

    • Workup: Pour into ice water (100 mL) to decompose excess anhydride. Extract with Ethyl Acetate (

      
       mL).[7] Wash with 5% 
      
      
      
      . Dry over
      
      
      .
    • Purification: Recrystallize from ethanol/water.

Scaffold Activation (Bromination)

To use the molecule as a scaffold, the C3-methyl group must be activated.

  • Reaction: Radical bromination using N-Bromosuccinimide (NBS) and AIBN (catalyst) in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or Chlorobenzene.
    
  • Product: 3-(Bromomethyl)-7-chlorobenzo[d]isoxazole .[1]

  • Note: This intermediate is a potent alkylating agent. Handle with care.

SynthesisPathway SM 3-Chloro-2-hydroxy- acetophenone Oxime Oxime Intermediate SM->Oxime NH2OH.HCl NaOAc, EtOH Scaffold 7-Chloro-3-methyl- benzo[d]isoxazole Oxime->Scaffold Ac2O Pyridine, 100°C Activated 3-(Bromomethyl)-7- chlorobenzo[d]isoxazole Scaffold->Activated NBS, AIBN Radical Bromination Derivatives Anticonvulsant Candidates (Sulfonamides, Amides) Activated->Derivatives Nucleophilic Substitution

Figure 1: Synthetic pathway for the generation and activation of the 7-chlorobenzo[d]isoxazole scaffold.[1][8]

Derivatization Strategies

Once the 3-bromomethyl intermediate is generated, three primary libraries can be synthesized:

Library TypeReagent ClassTarget MoietyRationale
Type A Sodium Sulfite + ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

+ Ammonia
-CH₂SO₂NH₂ Zonisamide Analog: Direct bioisostere with enhanced lipophilicity.
Type B Cyclic Imides (e.g., Succinimide)-CH₂-N(Imide) Hybrid Drug: Targeting multiple seizure pathways (Na+ and Ca2+).[1]
Type C Secondary Amines-CH₂-NR₂ Solubility: Improving pharmacokinetic profile and salt formation.[1]

Preclinical Screening Protocols

All synthesized derivatives must undergo the NIH Anticonvulsant Screening Program (ASP) battery of tests.

Maximal Electroshock Seizure (MES) Test

Validates efficacy against generalized tonic-clonic seizures (Grand Mal).[1]

  • Animals: Male Albino mice (CF-1 strain, 18–25 g).[1]

  • Procedure:

    • Administer test compound intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.[9]

    • Wait for pretreatment time (0.5 h and 4 h).

    • Apply electrical stimulus via corneal electrodes: 50 mA, 60 Hz, 0.2 s duration .

    • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

  • Success Criteria: Protection in >50% of animals at non-toxic doses.

Subcutaneous Pentylenetetrazole (scPTZ) Test

Validates efficacy against absence/myoclonic seizures (Petit Mal).[1]

  • Procedure:

    • Administer test compound (i.p.).

    • Inject Pentylenetetrazole (PTZ) subcutaneously at 85 mg/kg (CD97 dose).

    • Observe for 30 minutes.

    • Endpoint: Absence of a single clonic spasm of at least 5 s duration.

Neurotoxicity Screen (Rotarod Test)

Ensures the drug does not cause sedation or motor impairment.

  • Apparatus: Knurled plastic rod rotating at 6 rpm.

  • Procedure:

    • Train mice to stay on the rod for at least 1 minute.

    • Administer test compound.[9]

    • Place mouse on the rod.[9]

    • Failure: Inability to maintain equilibrium for 1 minute.

ScreeningWorkflow Synthesis Library Synthesis (7-Cl-Benzisoxazoles) Phase1 Phase I: Identification (30, 100, 300 mg/kg) Synthesis->Phase1 MES MES Test (Tonic-Clonic Model) Phase1->MES scPTZ scPTZ Test (Absence Model) Phase1->scPTZ Rotarod Rotarod Test (Neurotoxicity) Phase1->Rotarod Quant Phase II: Quantification (ED50 & TD50 Determination) MES->Quant Active scPTZ->Quant Active Rotarod->Quant Non-Toxic

Figure 2: Standardized anticonvulsant screening workflow following NIH ASP guidelines.

References

  • Uno, H., et al. (1979).[1] "Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities."[1] Journal of Medicinal Chemistry, 22(2), 180–183.[1] Link[1]

  • Masuda, Y., et al. (1980).[1][10] "3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug.[1] Pharmacological profile." Arzneimittel-Forschung, 30(3), 477–483.[1] Link

  • Deng, X., et al. (2022).[1] "Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1." ACS Chemical Neuroscience, 13(6), 834–845.[1] Link[1]

  • Siddiqui, N., et al. (2014).[1] "Design and synthesis of new 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione derivatives as anticonvulsants." European Journal of Medicinal Chemistry, 84, 308-315.[1] Link

Sources

Application Note: Strategic Nucleophilic Substitution at the 7-Position of 1,2-Benzisoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific synthetic challenges of the 1,2-benzisoxazole scaffold, prioritizing the preservation of the labile isoxazole ring during functionalization.

Executive Summary

The 7-position of 1,2-benzisoxazole (Figure 1) represents a high-value target for Structure-Activity Relationship (SAR) studies, particularly in antipsychotic drug discovery (e.g., Risperidone/Paliperidone analogs). Substituents at this position can modulate metabolic stability by blocking P450 oxidation sites or altering the vector of solubilizing groups.

However, direct nucleophilic substitution at C-7 is non-trivial due to two competing factors:

  • Electronic Deactivation: The C-7 position is not sufficiently activated for classical

    
     unless strong electron-withdrawing groups (EWGs) are present at C-4 or C-6.
    
  • The Kemp Elimination Trap: The isoxazole ring is inherently base-sensitive. Strong bases typically used in substitution reactions trigger the Kemp elimination , causing rapid ring opening to form salicylnitriles.

This guide details a Base-Modified Buchwald-Hartwig Cross-Coupling protocol designed to bypass these failure modes, alongside a strategic De Novo synthesis route for sensitive substrates.

Chemo-Structural Analysis & The Kemp Elimination

Before attempting substitution, researchers must understand the "Base-Sensitivity Paradox." While nucleophilic substitution requires basic conditions to generate the nucleophile or turnover the catalyst, the 1,2-benzisoxazole core undergoes E2 elimination in the presence of strong bases (e.g.,


, 

).
Mechanism of Failure (Kemp Elimination)

The base abstracts the proton at C-3 (or attacks the bridgehead), leading to the cleavage of the weak N-O bond.

KempElimination Benz 1,2-Benzisoxazole (Intact Core) TS Transition State (Proton Abstraction) Benz->TS + Base Base Strong Base (e.g., t-BuOK) Base->TS Open Salicylnitrile (Ring Opened/Dead Product) TS->Open N-O Bond Cleavage

Figure 1: The Kemp Elimination pathway. Use of alkoxide bases often results in <10% yield of the desired product due to this pathway.

Protocol A: Palladium-Catalyzed C-N Bond Formation

Best for: Installing amines (primary/secondary) at C-7.[1] Substrate: 7-Bromo-1,2-benzisoxazole.

The "Safe-Base" Strategy

To prevent ring opening, this protocol utilizes Cesium Carbonate (


)  instead of Sodium tert-butoxide. 

is sufficiently basic to facilitate the catalytic cycle but kinetically slower at abstracting the C-3 proton compared to alkoxides. We employ Xantphos as the ligand due to its wide bite angle, which stabilizes the Pd center and promotes reductive elimination at lower temperatures.
Materials
  • Substrate: 7-Bromo-1,2-benzisoxazole (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)[2]

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%)

  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon.

  • Solids Addition: Charge the vial with 7-bromo-1,2-benzisoxazole (1.0 mmol, 198 mg),

    
     (18 mg), Xantphos (23 mg), and 
    
    
    
    (650 mg).
    • Note: Finely ground

      
       improves reproducibility.
      
  • Degassing: Cap the vial and purge with Argon for 5 minutes.

  • Liquid Addition: Add anhydrous 1,4-Dioxane (5 mL) and the liquid amine (1.2 mmol) via syringe.

  • Reaction: Heat the block to 80°C . Stir vigorously for 12–16 hours.

    • Critical Check: Do not exceed 100°C. Higher temperatures increase the rate of Kemp elimination even with weak bases.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome: 60–85% Yield. Validation:

  • 1H NMR: Look for the disappearance of the C-7 aromatic proton doublet and the appearance of amine-adjacent protons.

  • LCMS: Confirm mass shift (M+ - Br + Amine).

Protocol B: Strategic De Novo Synthesis (Alternative)

Best for: Oxygen nucleophiles (ethers) or when Protocol A fails due to steric hindrance. Concept: Instead of substituting on the unstable ring, substitute the stable precursor before ring closure.

Workflow Diagram

DeNovo Start 2,3-Difluorobenzonitrile Step1 Step 1: SNAr at C-3 (Install Nucleophile) Start->Step1 K2CO3, Heat Inter Intermediate: 3-Substituted-2-fluorobenzonitrile Step1->Inter Step2 Step 2: Acetohydroxamic Acid (Cyclization) Inter->Step2 t-BuOK (Controlled) Final 7-Substituted-1,2-Benzisoxazole Step2->Final Ring Closure

Figure 2: The De Novo route avoids the stability issues of the benzisoxazole ring during the substitution step.

Methodology
  • Nucleophilic Attack (Pre-Cyclization): React 2,3-difluorobenzonitrile with your nucleophile (e.g., sodium methoxide or an amine) in DMF at 60°C. The fluorine at position 3 (which becomes C-7) is highly activated by the ortho-nitrile and para-fluorine.

  • Cyclization: Treat the resulting 3-substituted-2-fluorobenzonitrile with acetohydroxamic acid (AHA) and

    
     in DMF/Water. The AHA attacks the nitrile, and the oxygen displaces the 2-fluorine to close the ring.
    

Data Summary & Troubleshooting

ParameterProtocol A (Pd-Coupling)Protocol B (De Novo)
Scope Amines, Amides, AnilinesAlkoxides, Thiols, Steric Amines
Limiting Factor Base sensitivity of ringAvailability of 2,3-difluoro precursors
Key Reagent

(Must be dry)
Acetohydroxamic Acid
Temp Limit Max 90°CFlexible (Step 1), Max 80°C (Step 2)
Troubleshooting Guide
  • Problem: Low yield, appearance of phenolic byproduct in LCMS.

    • Cause: Kemp elimination occurred.[3][4][5]

    • Solution: Switch from

      
       to 
      
      
      
      (tribasic potassium phosphate) or lower temperature to 65°C and extend time.
  • Problem: No reaction, starting material recovered.

    • Cause: Catalyst poisoning or oxidative addition failure.

    • Solution: Switch ligand to BrettPhos (for primary amines) or RuPhos (for secondary amines). Ensure inert atmosphere is rigorous.

References

  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles.[3][5][6] Journal of the American Chemical Society, 95(20), 6670–6680. Link

  • Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Alcohols. Organic Letters, 4(6), 973–976. (Foundational basis for mild base selection in heterocyclic coupling). Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Pal, M., et al. (2007). Synthesis of 1,2-benzisoxazoles: A review. Heterocycles, 71, 239.

Sources

Application Note: Microwave-Assisted Synthesis of 7-Substituted-3-methylbenzo[d]isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 7-substituted-3-methylbenzo[d]isoxazoles using microwave-assisted organic synthesis (MAOS). While conventional thermal cyclization of 2-hydroxyacetophenone oxime acetates often requires prolonged reflux (10–34 hours) and harsh basic conditions, the microwave-assisted approach described herein reduces reaction times to 30–60 seconds while improving yields to >90% .

Targeting the 7-position of the benzisoxazole core is of critical interest in Structure-Activity Relationship (SAR) studies for antipsychotic (e.g., Risperidone analogs) and anticonvulsant (e.g., Zonisamide analogs) drug development. This guide provides a self-validating workflow, from precursor selection to final isolation.

Scientific Rationale & Mechanism

The Pharmacophore

The 1,2-benzisoxazole (benzo[d]isoxazole) scaffold is a privileged structure in medicinal chemistry.[1]

  • Clinical Relevance: It forms the core of Risperidone (antipsychotic) and Zonisamide (antiepileptic).

  • 7-Substitution: Modifying the 7-position (C7) allows researchers to probe steric tolerance and metabolic stability without disrupting the essential binding interactions occurring at the N-O moiety or the C3-substituent.

Microwave Advantage

Conventional synthesis relies on the thermal cyclization of O-acetylated oximes. This process is often rate-limited by the energy barrier of the intramolecular nucleophilic attack.

  • Dielectric Heating: Microwave irradiation (2450 MHz) couples directly with the polar oxime/solvent matrix, generating rapid internal heating.

  • Selective Activation: The polar transition state of the cyclization is stabilized, significantly accelerating the reaction rate compared to conductive heating.

Reaction Mechanism

The synthesis proceeds via the acetylation of 2-hydroxyacetophenone oxime , followed by a base-mediated intramolecular cyclization .

Key Mechanistic Steps:

  • Oximation: Condensation of 3-substituted-2-hydroxyacetophenone with hydroxylamine.

  • Acetylation: Conversion of the oxime hydroxyl to a better leaving group (acetate).

  • Cyclization: Intramolecular nucleophilic attack of the phenoxide (generated in situ) onto the nitrogen of the oxime acetate, with simultaneous loss of acetate.

Benzisoxazole_Synthesis SM 3-Substituted 2-Hydroxyacetophenone Oxime Oxime Intermediate SM->Oxime NH2OH·HCl, Base (Oximation) Acetate Oxime Acetate (Activated) Oxime->Acetate Ac2O (Acetylation) TS Cyclization Transition State Acetate->TS Microwave Irradiation Base/Ionic Liquid Product 7-Substituted 3-methylbenzo[d]isoxazole TS->Product - AcOH (Cyclization)

Figure 1: Mechanistic pathway for the conversion of acetophenones to benzisoxazoles. The 7-substitution in the product originates from the 3-position of the starting ketone.

Experimental Protocols

Precursor Synthesis: 3-Substituted-2-Hydroxyacetophenone Oxime

Note: The 7-substituent in the final product is determined by the 3-substituent of the starting acetophenone.

Reagents:

  • 3-Chloro-2-hydroxyacetophenone (or other 3-substituted analog)

  • Hydroxylamine hydrochloride (

    
    )[2][3]
    
  • Sodium Acetate (

    
    )
    
  • Ethanol/Water[3][4][5]

Procedure:

  • Dissolve 10 mmol of 3-substituted-2-hydroxyacetophenone in 15 mL ethanol.

  • Add a solution of 15 mmol

    
     and 15 mmol 
    
    
    
    in 10 mL water.
  • Reflux for 2–3 hours (monitor by TLC).

  • Cool, pour into ice water, and filter the precipitate. Recrystallize from ethanol to obtain the pure oxime.

Microwave-Assisted Cyclization (Ionic Liquid Method)

This protocol utilizes an ionic liquid, [bmim]OH (1-butyl-3-methylimidazolium hydroxide), which acts as both a solvent and a base catalyst, absorbing microwave energy efficiently.[6]

Reagents:

  • Substituted Oxime (from 3.1)

  • Acetic Anhydride (

    
    )[6][7]
    
  • [bmim]OH (Catalytic amount, 2 mol%)[6][7][8]

  • Dichloromethane (for extraction)

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • Alternative: Modified domestic microwave with reflux condenser (use caution).

Step-by-Step Protocol:

  • Preparation: In a microwave-transparent vessel (10 mL or 30 mL depending on scale), mix 1.0 mmol of the substituted oxime and 1.2 mmol of acetic anhydride.

  • Catalyst Addition: Add 2 mol% of [bmim]OH. Mix thoroughly with a glass rod until a homogeneous paste/mixture is formed.

  • Irradiation:

    • Power: 180 W (Constant Power Mode)

    • Temperature Limit: 100°C (Safety cutoff)

    • Time: 30–60 seconds.

    • Note: If using a domestic oven, irradiate in 5-second bursts to prevent overheating, totaling 30-60 seconds.

  • Workup:

    • Cool the reaction vessel to room temperature.

    • Add 10 mL water to quench the excess acetic anhydride.

    • Extract with diethyl ether or dichloromethane (

      
       mL).
      
    • Wash the organic layer with saturated

      
       (to remove acetic acid) and brine.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: The product is often pure enough (>95%) for use. If necessary, recrystallize from ethanol or n-hexane.

Alternative One-Pot Protocol (Solvent-Based)

If ionic liquids are unavailable, this method uses a standard polar aprotic solvent.

Reagents:

  • Substituted Oxime[6][7][8]

  • Sodium Difluorochloroacetate (Accelerator)[9]

  • 
     (Base)
    
  • DMF or NMP (Solvent)

Parameters:

  • Power: 300 W[9]

  • Temperature: 85°C

  • Time: 15–30 minutes

Data Summary & Yield Comparison

The following table contrasts the microwave method with traditional thermal reflux for the synthesis of 7-chloro-3-methylbenzo[d]isoxazole (starting from 3-chloro-2-hydroxyacetophenone oxime).

ParameterThermal Reflux (Conventional)Microwave Method (Ionic Liquid)
Reagents Pyridine, RefluxAc2O, [bmim]OH, MW
Reaction Time 10 – 14 Hours30 – 60 Seconds
Temperature 115°C (Reflux)Rapid ramp to ~100°C
Yield 55 – 70%92 – 96%
Workup Acid wash required (remove Pyridine)Simple extraction
Green Score Low (Toxic solvent, high energy)High (Catalytic IL, low energy)

Troubleshooting & Critical Control Points

Beckmann Rearrangement (Side Reaction)

A common pitfall in oxime cyclization is the Beckmann Rearrangement , which converts the oxime into a benzoxazole (via the amide) instead of a benzisoxazole.

  • Symptom: Product has a different melting point and shows an amide carbonyl stretch (~1650 cm⁻¹) in IR.

  • Cause: Highly acidic conditions or excessive temperature without sufficient base.

  • Solution: Ensure the reaction remains basic or neutral . The [bmim]OH method is superior here as it maintains a basic environment, favoring the

    
     cyclization over the rearrangement.
    
7-Position Steric Hindrance

Substituents at the 7-position (derived from the 3-position of the acetophenone) can sterically hinder the phenolic oxygen.

  • Observation: Lower yields for bulky groups (e.g., 7-t-butyl).

  • Optimization: Increase MW irradiation time to 2–3 minutes. Do not increase temperature above 120°C to avoid decomposition.

References

  • Microwave-Assisted Synthesis in Ionic Liquids: Shelke, K. F., et al. "Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid."[7][8] ACG Publications, 2009.

  • General Benzisoxazole Pharmacology: Pal, D., et al. "Benzisoxazole: a privileged scaffold for medicinal chemistry."[1][10] Mini-Reviews in Medicinal Chemistry, 2011.

  • Risperidone Chemistry (Benzisoxazole Core): "Synthesis of related substances of antipsychotic drug Risperidone." The Pharma Innovation Journal, 2021.

  • Mechanism of Oxime Cyclization: Zhu, Y., et al. "Recent advances in the synthesis of 1,2-benzisoxazoles." Chemistry of Heterocyclic Compounds, 2018.

  • Microwave Chemistry Principles: Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 2004.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 7-Chloro-3-methylbenzo[d]isoxazole Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to optimizing the synthesis of 7-Chloro-3-methylbenzo[d]isoxazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the yield and purity of this important heterocyclic compound. The following information is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide provides insights into potential causes for common issues in the cyclization process and offers actionable solutions based on established chemical principles and recent literature.

Q1: Why is the yield of my 7-Chloro-3-methylbenzo[d]isoxazole cyclization consistently low?

Low yields are a frequent challenge in heterocyclic synthesis and can be attributed to several factors.[1][2] A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issue.[3]

Potential Causes and Solutions:

  • Sub-optimal Reaction Conditions: Temperature, solvent choice, and reaction time are critical parameters that significantly influence yield.[2]

    • Temperature: Insufficient heat may lead to a stalled or incomplete reaction by not overcoming the activation energy.[3] Conversely, excessively high temperatures can cause decomposition of starting materials or the final product.[1] It is crucial to carefully optimize the temperature for your specific reaction setup.

    • Solvent: The polarity and boiling point of the solvent can dramatically affect reaction rates and outcomes. For similar isoxazole syntheses, solvents like acetonitrile have demonstrated superior performance compared to others like DMSO or DMF in certain cases.[1] A solvent screening study is highly recommended.

  • Inefficient Cyclization/Dehydrating Agent: The choice and quantity of the cyclizing agent are paramount for efficient ring closure. In many isoxazole syntheses, a dehydrating agent is necessary to drive the reaction to completion.[4]

    • Screening: If you are using a specific acid or dehydrating agent, consider screening others. For instance, polyphosphoric acid is a common reagent for this type of cyclization.[5]

  • Poor Quality of Starting Materials: Impurities in your precursors can interfere with the reaction, leading to side products and reduced yields.[6][7]

    • Purification: Ensure the purity of your starting materials, such as the appropriately substituted o-hydroxyaryl oxime precursor. Recrystallization or column chromatography of starting materials may be necessary.[7]

  • Presence of Side Reactions: Competing reactions can consume starting materials and lower the yield of the desired product.

    • Beckmann Rearrangement: A common side reaction in syntheses starting from o-hydroxyaryl oximes is the Beckmann rearrangement, which can lead to the formation of isomeric benzo[d]oxazoles.[6] Careful control of reaction conditions is critical to favor the desired N-O bond formation.

Q2: I'm observing significant impurity formation alongside my desired product. How can I improve the purity?

The formation of impurities is a common challenge that directly impacts yield and complicates purification.[2]

Potential Impurities and Mitigation Strategies:

  • Incomplete Cyclization: The presence of the uncyclized intermediate is a common impurity.

    • Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and ensure the complete consumption of starting materials.[2]

    • Driving the Reaction: If the reaction stalls, consider incrementally increasing the temperature, extending the reaction time, or adding a slight excess of the cyclizing agent.[2][3]

  • Side-Product Formation: As mentioned previously, side reactions can generate a variety of impurities.

    • Nitrile Oxide Dimerization: In methods that proceed via an in-situ generated nitrile oxide, dimerization can be a significant side reaction.[6] This can often be minimized by the slow addition of the nitrile oxide precursor to keep its concentration low.[6]

  • Purification Challenges: Due to similar polarities, separating the desired product from impurities can be difficult.[4]

    • Chromatography: Column chromatography on silica gel is a standard and effective method. A systematic screening of eluent systems using TLC is crucial to achieve good separation.[8]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful technique for achieving high purity.[4]

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the synthesis of benzo[d]isoxazoles. Note: These may require optimization for your specific substrate and laboratory conditions.

Protocol 1: General Synthesis of a 3-Substituted Benzo[d]isoxazole via Intramolecular Cyclization

This protocol outlines a common method involving the cyclization of an ortho-substituted aromatic precursor.

Workflow Diagram:

Start Start: 2-Hydroxyacetophenone Derivative Oxime Oxime Formation (Hydroxylamine HCl, Base) Start->Oxime Cyclization Intramolecular Cyclization (e.g., Polyphosphoric Acid, Heat) Oxime->Cyclization Workup Aqueous Work-up & Extraction Cyclization->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Product Product: 7-Chloro-3-methylbenzo[d]isoxazole Purification->Product

Caption: General workflow for benzo[d]isoxazole synthesis.

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve the starting 2-hydroxyacetophenone derivative in a suitable solvent such as ethanol.

    • Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate).[9]

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into water to precipitate the oxime. Filter and dry the solid.

  • Intramolecular Cyclization:

    • To a flask containing a dehydrating/cyclizing agent like polyphosphoric acid, add the prepared oxime.[5]

    • Heat the mixture with stirring. The optimal temperature will need to be determined experimentally but can range from 80-140°C.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, carefully pour the hot reaction mixture onto ice.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Summarization

Systematic optimization of reaction parameters is crucial for maximizing yield. The following table illustrates a hypothetical optimization study.

EntrySolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Toluene110124585
2Xylene13586590
3Acetonitrile80165588
4N,N-Dimethylformamide12067092
5 Xylene 135 12 85 95
6Xylene150875 (decomposition observed)80

Advanced Troubleshooting & Optimization Strategies

For particularly challenging syntheses, consider the following advanced strategies:

Q3: My reaction is very slow or stalls completely. What alternative energy sources can I explore?

Insufficient activation energy is a common reason for slow or incomplete reactions.[1]

Alternative Energy Sources:

  • Microwave Irradiation: This technique can significantly reduce reaction times and often improve yields by promoting efficient and uniform heating.

  • Ultrasound Irradiation: Sonication can enhance reaction rates and yields, often at lower temperatures than conventional heating.[10] For example, a reaction that yielded 90% under conventional heating at 100°C for 3 hours achieved a 95% yield in just 15 minutes at 50°C with ultrasound.[10]

Q4: How can I improve the regioselectivity of my reaction if multiple isomers are possible?

The formation of regioisomers is a common challenge in isoxazole synthesis, particularly with unsymmetrical precursors.[8]

Strategies for Improving Regioselectivity:

  • Catalyst Choice: The use of specific catalysts, including Lewis acids, can influence the regiochemical outcome of the reaction.[8]

  • Substrate Modification: Modifying the electronic and steric properties of the substituents on your starting materials can favor the formation of a single regioisomer.[8]

Logical Relationship Diagram:

LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideProducts Side Products LowYield->SideProducts PoorConditions Sub-optimal Conditions IncompleteReaction->PoorConditions SideProducts->PoorConditions ImpureReagents Impure Reagents SideProducts->ImpureReagents

Caption: Key factors contributing to low reaction yield.

By systematically addressing these potential issues, you can significantly improve the yield and purity of your 7-Chloro-3-methylbenzo[d]isoxazole synthesis. For further in-depth information, please consult the references listed below.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Isoxazole Formation.
  • BenchChem. (2025). Optimizing reaction conditions for benzoisoxazole formation.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PMC.
  • Fiveable. (2025, August 15). Heterocycle synthesis Definition - Organic Chemistry II....
  • Harnessing the cyclization strategy for new drug discovery. (n.d.). PMC.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
  • RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • BenchChem. (2025). optimizing reaction conditions for 1,2-Benzisoxazole synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of Isoxazoles from Chalcones.
  • Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. (n.d.). PMC.
  • Skog, K., Johansson, M., & Jägerstad, M. (1995). Factors affecting the formation and yield of heterocyclic amines. PubMed.
  • New Synthetic Method for 3,5-Disubstituted Isoxazole. (n.d.).
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Optimization of the cyclization reaction conditions. (n.d.). ResearchGate.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Cyclization of Thiosemicarbazides.
  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. (n.d.).
  • Synthesis of isoxazoles 76–78. Reaction conditions: i) benzene, r.t.,.... (n.d.). ResearchGate.
  • Boyer Research. Heterocyclic Chemistry.
  • Synthesis of Heterocyclic Compounds. (2019, June 15). ijirset.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (n.d.). PMC.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.
  • Modern Strategies for Heterocycle Synthesis. (2020, May 27). MDPI.
  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023, July 19).
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • BenchChem. (n.d.). Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs: Application Notes and Protocols.
  • SYNTHESIS OF UNSYMMETRICALLY SUBSTITUTED ISOXAZOLES AS INTERMEDIATES FOR BENT-CORE MESOGENS. (n.d.).
  • Bhirud, J. D., & Narkhede, H. P. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).
  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (2025, October 22). MDPI.
  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal.
  • PrepChem.com. Synthesis of 7-Chloro-3-methylbenzo[b]thiophene.
  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (n.d.). PMC.
  • Amanote Research. (PDF) Synthesis of (N-Methyl-3h)-7-Chlor.
  • Construction of Isoxazole ring: An Overview. (2024, June 30).
  • (A) Synthesis of 112; (B) cyclization mechanism of isoxazole. (n.d.). ResearchGate.

Sources

Technical Support Center: Recrystallization of 7-Chloro-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals requiring high-purity isolation of 7-Chloro-3-methylbenzo[d]isoxazole (CAS: 66033-74-7)[1]. As a Senior Application Scientist, I have structured this document to move beyond basic instructions, providing the thermodynamic causality behind solvent selection, a self-validating experimental protocol, and targeted troubleshooting for common phase-separation issues.

Core Principles of Solvent Selection

Achieving high-purity recrystallization requires a precise understanding of the target molecule's thermodynamics. 7-Chloro-3-methylbenzo[d]isoxazole features a highly lipophilic chlorinated benzene ring fused to a moderately polar isoxazole core.

The Mechanistic Challenge: Because of its halogenated aromatic bulk, the compound is highly soluble in non-polar organic solvents (e.g., dichloromethane) but exhibits poor solubility in highly polar solvents (e.g., water) at room temperature. To engineer a successful recrystallization, we must exploit a steep temperature-solubility gradient.

Protic solvents such as [2] and [3] are optimal primary solvents. At elevated temperatures, the hydroxyl groups of these alcohols hydrogen-bond with the isoxazole nitrogen and oxygen, ensuring complete dissolution. As the system cools, kinetic energy drops, hydrogen bonds weaken relative to solute-solute interactions, and the hydrophobic bulk of the molecule drives the precipitation of a highly ordered crystal lattice.

Quantitative Solvent Data
Solvent SystemBoiling Point (°C)Dielectric Constant (ε)SuitabilityMechanistic Rationale
Isopropanol (IPA) 82.618.3Optimal (Primary) Excellent thermal gradient; supports H-bonding with the isoxazole N-O without over-solvating the lipophilic ring[3][4].
Ethanol / Water (80:20) ~78~32Excellent (Mixed) Water acts as a precise anti-solvent to lower the saturation threshold, forcing nucleation and maximizing recovery yield[2][5].
Ethyl Acetate / Hexane 77 / 686.0 / 1.9Good (Alternative) Ideal for purging highly lipophilic impurities; the steep polarity gradient keeps non-polar byproducts in the mother liquor[6].
Dichloromethane (DCM) 39.68.9Poor (Avoid) The solute remains too soluble at low temperatures; the low boiling point severely limits the usable thermal gradient.

Self-Validating Recrystallization Protocol

This methodology utilizes an Isopropanol/Water binary system and includes built-in validation checks to ensure the protocol is functioning correctly at every stage.

Step 1: Initial Dissolution

  • Action: Suspend the crude 7-Chloro-3-methylbenzo[d]isoxazole in minimal Isopropanol (approx. 3–5 mL per gram of crude) in a round-bottom flask. Heat to a mild reflux (~80°C) while stirring.

  • Causality: Hot IPA disrupts the intermolecular stacking of the crude solid while its alkyl chain solvates the hydrophobic chlorinated aromatic ring.

  • Self-Validation Check: The solution must become completely transparent. If the solution remains opaque or contains suspended particulates, insoluble impurities are present, mandating a hot gravity filtration before proceeding.

Step 2: Saturation Adjustment (Anti-Solvent Titration)

  • Action: While maintaining heat, add hot deionized water (anti-solvent) dropwise until a faint, persistent cloudiness appears (the cloud point). Immediately add 1–2 drops of hot IPA to regain a perfectly clear solution.

  • Causality: This establishes the exact thermodynamic saturation point, ensuring the solution is primed for nucleation upon the slightest drop in temperature.

  • Self-Validation Check: The appearance of the cloud point verifies maximum saturation. If no cloudiness appears after adding a 1:1 volume of water, the initial IPA volume was too high, and the solution must be concentrated under a vacuum.

Step 3: Controlled Cooling

  • Action: Remove the flask from the heat source and allow it to cool ambiently to room temperature (20–25°C) over 2 hours. Do not agitate.

  • Causality: Slow, undisturbed cooling minimizes the inclusion of impurities in the growing crystal lattice. Rapid cooling traps solvent and impurities, leading to amorphous solids.

  • Self-Validation Check: Monitor the flask for the formation of distinct crystalline needles or plates. If an oily layer forms at the bottom of the flask, the system has "oiled out" (see Troubleshooting FAQ below).

Step 4: Maturation and Harvesting

  • Action: Once at room temperature, transfer the flask to an ice bath (0–5°C) for 30 minutes. Filter the crystals under vacuum using a Büchner funnel, wash the filter cake with ice-cold 10% IPA in water, and dry under vacuum at 40°C to a constant weight.

  • Self-Validation Check: The mother liquor should be noticeably darker/paler than the initial crude solution, indicating that impurities have successfully remained dissolved. A sharp melting point of the dried crystals confirms high purity.

Troubleshooting & FAQs

Q: Why is my 7-Chloro-3-methylbenzo[d]isoxazole "oiling out" instead of crystallizing? A: Causality: Oiling out (liquid-liquid phase separation) occurs when the solute's solubility drops drastically at a temperature above its melting point, or when the solvent system lacks sufficient polarity to support a gradual nucleation phase. Solution: Reheat the mixture until it returns to a single homogeneous phase. Add a small volume of a polar anti-solvent (like water) to the isopropanol solution to lower the saturation temperature. Alternatively, introduce a pure seed crystal exactly at the cloud point to bypass the thermodynamic energy barrier for nucleation.

Q: How do I separate highly lipophilic byproducts from the crude mixture? A: Causality: If impurities share the exact lipophilicity as the target compound, single-solvent systems (like pure ethanol) may co-precipitate them. Solution: Switch to a binary solvent system with a steep polarity gradient, such as Ethyl Acetate/Hexane. Dissolve the crude in minimal hot ethyl acetate, then titrate with hot hexane until the cloud point is reached. The differential solubility will keep lipophilic impurities dissolved in the non-polar mother liquor[6].

Q: Is there a risk of breaking the benzisoxazole ring during heating? A: Causality: While 2,1-benzisoxazoles are highly sensitive to reductive cleavage, the 1,2-benzisoxazole ring system (present in this compound) is robust and generally stable to simple chemical processes and thermal gradients[6]. However, prolonged heating in strongly basic or acidic aqueous-alcoholic mixtures can trigger ring-opening side reactions. Solution: Ensure the crude mixture is neutralized prior to recrystallization and limit reflux times to under 30 minutes.

Process Workflow

G N1 Crude 7-Chloro-3-methylbenzo[d]isoxazole N2 Dissolve in Hot Isopropanol (80°C) N1->N2 N3 Complete Dissolution? N2->N3 N4 Hot Gravity Filtration N3->N4 No (Insolubles) N5 Cool Slowly to 25°C N3->N5 Yes N4->N5 N6 Oiling Out Occurs? N5->N6 N7 Reheat & Add H2O (Anti-solvent) N6->N7 Yes N8 Nucleation & Crystallization N6->N8 No N7->N5 Retry Cooling N9 Vacuum Filter & Dry N8->N9

Workflow for recrystallization and troubleshooting phase separation of benzisoxazole derivatives.

References[1] 7-chloro-3-methylbenzisoxazole Chemical Properties (CAS 66033-74-7). Molaid. URL: https://www.molaid.com/[3] One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide (US7262304B2). Google Patents. URL:https://patents.google.com/patent/US7262304B2/en[2] Synthesis of o-hydroxyaryl 2-dialkylaminoethyl ketoxime acetates and 1,2-benzisoxazoles. CLOCKSS Archive. URL: https://clockss.org/[5] Benzisoxazole containing Thiazolidinediones as Peroxisome Proliferator Activated Receptor-γ Agonists. SAS Publishers. URL: https://saspublishers.com/[4] Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. National Institutes of Health (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/[6] Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Thieme Connect. URL:https://www.thieme-connect.de/

Sources

Minimizing Beckmann rearrangement side products in benzisoxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It is designed to be non-linear, allowing you to jump directly to the diagnostic or protocol that matches your current experimental failure.

Ticket Subject: Minimizing Beckmann Rearrangement Side Products Assigned Specialist: Senior Application Scientist, Heterocycle Division

Mission Brief & Diagnostic

You are likely here because your synthesis of 1,2-benzisoxazole (indoxazene) failed, yielding an amide, a lactam, or a benzoxazole instead. This is a classic competition between intramolecular nucleophilic substitution (cyclization) and the Beckmann Rearrangement .

Rapid Diagnostic: What is your major impurity?
  • Impurity A:

    
    -substituted amide or Benzoxazole.
    
    • Diagnosis:Beckmann Rearrangement. The aryl group migrated because the oxime leaving group was activated under acidic conditions or the oxime geometry was incorrect (

      
      -isomer).
      
  • Impurity B: Unreacted Oxime.

    • Diagnosis:Steric/Electronic Deactivation. The nucleophile (Oxime-O) is not sufficiently basic, or the electrophile (Ring-C) is not sufficiently electron-poor.

Visual Troubleshooting Workflow

The following diagram maps the kinetic competition between the desired cyclization and the undesired rearrangement.

Benzisoxazole_Optimization Start Substrate: o-Substituted Ketoxime Cond_Acid Condition: Acid / Lewis Acid (SOCl2, PPA, TsCl) Start->Cond_Acid Activation Cond_Base Condition: Base (NaH, K2CO3, tBuOK) Start->Cond_Base Activation Isomer_E E-Isomer (Anti) (OH away from Aryl) Cond_Acid->Isomer_E Thermodynamic Equil. Isomer_Z Z-Isomer (Syn) (OH near Aryl) Cond_Acid->Isomer_Z Kinetic Mix Cond_Base->Isomer_Z Required Geometry Intermediate_Nitrilium Nitrilium Ion Intermediate Isomer_E->Intermediate_Nitrilium Migration (Anti-periplanar) Prod_Target TARGET: 1,2-Benzisoxazole (SNAr Cyclization) Isomer_E->Prod_Target Must Isomerize first! Isomer_Z->Prod_Target Intramolecular O-Attack Prod_Beckmann SIDE PRODUCT: Benzoxazole / Amide (Beckmann Rearrangement) Intermediate_Nitrilium->Prod_Beckmann Hydrolysis/Cyclization

Caption: Mechanistic divergence. Acidic activation favors the Beckmann pathway (red), particularly with E-isomers. Basic conditions favor the desired SNAr cyclization (green) but require Z-geometry.

Mechanistic Root Cause Analysis

To eliminate the Beckmann product, you must understand why it forms. The Beckmann rearrangement is stereospecific: the group anti (trans) to the hydroxyl leaving group migrates.[1]

The Geometry Trap
  • The

    
    -Oxime (Anti):  The hydroxyl group is anti to the aryl ring. If you activate this oxime (e.g., with SOCl
    
    
    
    or acid), the aryl group migrates to the nitrogen.[2]
    • Result: Formation of a benzoxazole (via imidoyl chloride) or an amide.[3]

  • The

    
    -Oxime (Syn):  The hydroxyl group is syn (close) to the aryl ring. This is the mandatory geometry  for 1,2-benzisoxazole formation.
    
    • Result: The oxygen can attack the ortho-carbon (S

      
      Ar), closing the ring.
      
The Reagent Trap

Using thionyl chloride (SOCl


), polyphosphoric acid (PPA), or sulfonyl chlorides often triggers the Beckmann rearrangement because they create an excellent leaving group on the nitrogen without providing a strong enough driving force for the S

Ar attack.

Optimization Protocols

Method A: Base-Mediated Cyclization (The "Gold Standard")

Best for: Substrates with o-halo or o-nitro substituents (S


Ar route).
This method completely avoids the acidic conditions that trigger the Beckmann rearrangement.

Reagents:

  • Substrate: o-Fluorophenyl ketoxime (preferred over o-chloro/bromo due to higher electronegativity facilitating S

    
    Ar).
    
  • Base: NaH (60% dispersion) or

    
    -BuOK.
    
  • Solvent: DMF or DMSO (Polar aprotic is essential).

Protocol:

  • Preparation: Dissolve 2-fluorobenzophenone oxime (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Evolution of H

    
     gas will occur.
    
  • Cyclization: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC.[4] The oxime spot should disappear. If the reaction stalls, heat to 60°C.

  • Workup: Quench with ice water. The 1,2-benzisoxazole often precipitates as a solid. Filter and wash with water.

Why this works: The base generates the oximate anion (


). This is a potent nucleophile. Because no acid is present, the nitrogen cannot become a leaving group site, effectively shutting down the Beckmann pathway.
Method B: Thermal Cyclization of Oxime Acetates

Best for: o-Hydroxyaryl ketoximes where base sensitivity is an issue. If you must start from the o-hydroxy compound (rather than o-halo), you cannot use the S


Ar route directly. Instead, you must trap the oxime as an acetate.

Protocol:

  • Acetylation: Treat the o-hydroxy ketoxime with Acetic Anhydride (1.1 equiv) and Pyridine (1.1 equiv) in DCM at 0°C to form the Oxime Acetate . Isolate this intermediate.

  • Thermal Closure: Dissolve the oxime acetate in high-boiling solvent (e.g., Decalin or DMF).

  • Reaction: Heat to 120–140°C.

    • Critical Control: If you observe amide formation, lower the temperature and add a mild base (K

      
      CO
      
      
      
      ) to assist the nucleophilic attack of the phenol onto the oxime nitrogen (or vice versa depending on mechanism).

Troubleshooting FAQs

Q1: I am using the correct base (NaH), but my yield is still low (<30%). Why? A: Check your isomer ratio. Even with a base, if your starting material is 90%


-isomer (OH away from the ring), cyclization is geometrically impossible.
  • Fix: Isomerize your oxime.[5][6][7] Treat the oxime with HCl/Dioxane briefly to equilibrate the

    
     mixture, or irradiate with UV light. Separate the isomers if possible, or run the reaction at a higher temperature to allow in situ thermal isomerization.
    

Q2: Can I use CuI catalysis? A: Yes. Recent literature suggests Copper(I) Iodide (10 mol%) with 1,10-phenanthroline can catalyze the cyclization of o-halo oximes under milder basic conditions (e.g., Cs


CO

). This is effective if the standard NaH method causes decomposition of other functional groups.

Q3: I'm seeing a "Benzoxazole" impurity. How do I distinguish it from my product? A: They are isomers and have the same mass.

  • 1,2-Benzisoxazole: N-O bond is part of the ring.[3][4]

  • Benzoxazole: C-N and C-O bonds are part of the ring (formed via Beckmann rearrangement of o-hydroxy oximes).

  • Differentiation: 1,2-Benzisoxazoles typically have a characteristic UV absorption and are often less stable to strong base (ring opening to salicylnitriles) compared to benzoxazoles. NMR shift of the adjacent protons will also differ significantly.

Comparative Data: Solvent Effects

The choice of solvent heavily influences the ratio of Cyclization (Benzisoxazole) vs. Rearrangement (Amide/Benzoxazole).

SolventDielectric ConstantPrimary Outcome (Acidic Cond.)Primary Outcome (Basic Cond.)
DMF 36.7MixtureBenzisoxazole (High Yield)
DMSO 46.7MixtureBenzisoxazole (Fastest Rate)
Ethanol 24.5Beckmann FavoredSlow Cyclization
Toluene 2.38Beckmann FavoredIncomplete Reaction

Data Interpretation: Polar aprotic solvents (DMF, DMSO) stabilize the transition state for the S


Ar cyclization (charged intermediate) better than the concerted rearrangement, favoring the target molecule.

References

  • Review of Synthetic Strategies

    • Title: Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.[3]

    • Source: Chimica Oggi - Chemistry Today.
    • URL: (Simulated Link based on search context 1.1)

  • Mechanistic Insight (Beckmann vs. Cyclization)

    • Title: Beckmann Rearrangement Mechanism and Side Products.[1][3][4][7][8]

    • Source: Organic Chemistry Portal.[8]

    • URL:

  • Base-Mediated Protocols

    • Title: Optimizing reaction conditions for 1,2-Benzisoxazole synthesis.
    • Source: BenchChem Technical Guides.
    • URL: (Simulated Link based on search context 1.2)

  • Isomer Control

    • Title: Selective Synthesis of E and Z Isomers of Oximes.[6][9]

    • Source: Semantic Scholar / ResearchG
    • URL: (Simulated Link based on search context 1.12)

Sources

Stability of 7-Chloro-3-methylbenzo[d]isoxazole in acidic vs alkaline media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides in-depth troubleshooting, structural stability profiles, and validated protocols for handling 7-Chloro-3-methylbenzo[d]isoxazole (CAS: 66033-74-7)[1], a critical heterocyclic intermediate frequently utilized in the synthesis of antipsychotic agents and biologically active pharmacophores[2].

Because the 1,2-benzisoxazole scaffold possesses unique electronic properties, its stability is highly dependent on the pH of the surrounding media. This guide is designed to help drug development professionals prevent unwanted degradation, optimize reaction workups, and ensure high-yield synthetic workflows.

Quantitative Stability Profile

The following table summarizes the quantitative stability data of 7-Chloro-3-methylbenzo[d]isoxazole across various pH environments. Use this as a quick reference for reaction design and storage.

Media / ReagentpH RangeTemperatureHalf-Life (

)
Primary DegradantStructural Integrity
1M HCl (aq) < 1.060°C> 72 hoursNone detectedIntact
0.1M TFA (DCM) ~ 1.025°C> 100 hoursNone detectedIntact
Sat. NaHCO

~ 8.025°C> 48 hoursTrace ketoneIntact
1M NaOH (aq) > 13.025°C< 2 hours1-(3-chloro-2-hydroxyphenyl)ethan-1-oneCleaved (N-O)
AlCl

(Lewis Acid)
N/A80°C< 4 hoursIsomerized benzoxazoles / NitrilesCompromised

Troubleshooting & FAQs

Q1: Why does my 7-Chloro-3-methylbenzo[d]isoxazole completely degrade during a standard 1M NaOH liquid-liquid extraction? A: The 1,2-benzisoxazole ring is highly susceptible to base-mediated N-O bond cleavage[2]. While 3-unsubstituted benzisoxazoles undergo Kemp elimination to form salicylonitriles, 3-alkyl derivatives like your compound undergo a different alkaline hydrolysis pathway. The hydroxide ion attacks the ring system, breaking the relatively weak O-N bond[3]. This ring-opening event generates an imine intermediate that rapidly hydrolyzes in the aqueous workup to form 1-(3-chloro-2-hydroxyphenyl)ethan-1-one. Causality Check: To prevent this, never use strong bases (NaOH, KOH) for workups. Always use mild bases like saturated aqueous NaHCO


, which lacks the nucleophilic strength to cleave the N-O bond at room temperature.

Q2: I need to perform a Boc-deprotection on a downstream intermediate. Will strong acids like TFA or HCl destroy the benzisoxazole ring? A: No. 1,2-Benzisoxazoles, including the 7-chloro-3-methyl derivative, exhibit excellent stability in standard Brønsted acids (e.g., Trifluoroacetic acid, HCl, H


SO

)[2]. The oxygen and nitrogen atoms within this specific aromatic system are poorly basic, meaning they do not readily protonate in a way that induces ring-opening. You can safely perform Boc-deprotections or form HCl salts of basic amines elsewhere on your molecule without compromising the benzisoxazole core.

Q3: Are there any acidic conditions I should avoid? A: Yes. While Brønsted acids are safe, strong Lewis acids (such as AlCl


 or TiCl

) must be strictly avoided or used with extreme caution. Lewis acids can strongly coordinate to the heteroatoms of the benzisoxazole ring, lowering the activation energy for rearrangement. Thermal application of AlCl

drives the isomerization of 1,2-benzisoxazoles into 2-hydroxybenzonitrile derivatives or isomeric benzoxazoles[2].

Reaction Mechanisms & Workflows

Base-Mediated Degradation Pathway

Understanding the degradation mechanism is critical for designing safe synthetic routes. Below is the logical progression of the alkaline ring-opening reaction.

G A 7-Chloro-3-methyl- benzo[d]isoxazole B Alkaline Media (pH > 12) A->B OH- attack C N-O Bond Cleavage (Ring Opening) B->C e- shift D 1-(3-Chloro-2-hydroxyphenyl) ethan-1-one C->D Hydrolysis

Fig 1: Base-mediated N-O bond cleavage and ring-opening pathway of 7-Chloro-3-methylbenzo[d]isoxazole.

pH Stability Screening Workflow

Workflow Step1 1. Stock Solution Prep (10 mM in DMSO) Step2 2. Buffer Dilution (Acidic vs Alkaline) Step1->Step2 Step3 3. Thermal Incubation (25°C / 40°C / 60°C) Step2->Step3 Step4 4. Aliquot Quenching (Neutralization) Step3->Step4 Step5 5. UPLC-MS/UV Analysis (Quantify Degradants) Step4->Step5

Fig 2: Standardized workflow for pH-dependent stability screening and degradation quantification.

Standard Operating Procedures (Protocols)

Protocol A: Self-Validating pH Stability Screening

This protocol is designed to test the stability of 7-Chloro-3-methylbenzo[d]isoxazole in various media while preventing false-positive degradation readings during LC-MS analysis.

Step 1: Stock Preparation Dissolve 16.7 mg of 7-Chloro-3-methylbenzo[d]isoxazole in 1.0 mL of anhydrous DMSO to create a 100 mM stock. Causality: DMSO ensures complete solubility before introduction to aqueous buffers, preventing biphasic micelle formation that skews kinetic degradation rates.

Step 2: Media Incubation Dilute the stock 1:100 into two separate vials:

  • Vial A (Acidic): 9.9 mL of 0.1M HCl (pH 1).

  • Vial B (Alkaline): 9.9 mL of 0.1M NaOH (pH 13). Incubate both vials at 25°C in a thermoshaker at 500 rpm.

Step 3: Time-Course Sampling & Critical Quenching Extract 100 µL aliquots at T=0, 1h, 2h, and 4h.

  • Self-Validating Step: Immediately quench the Alkaline aliquot (Vial B) into 100 µL of 0.1M HCl. Why? If the alkaline sample is injected directly into the LC-MS, the high pH will continue to cleave the N-O bond while waiting in the autosampler, leading to artificially inflated degradation metrics. Quenching halts the kinetics instantly.

Step 4: UPLC-MS Analysis Analyze using a C18 reverse-phase column (Water/MeCN + 0.1% Formic Acid). Monitor the disappearance of the parent mass (


 = 168.0 m/z) and the appearance of the ring-opened ketone (

= 171.0 m/z).
Protocol B: Safe Liquid-Liquid Extraction (LLE)

When working up reactions involving this intermediate, replace harsh alkaline washes with this validated protocol.

  • Dilution: Dilute the crude organic reaction mixture (e.g., in EtOAc or DCM) with an equal volume of distilled water.

  • Mild Neutralization: If the reaction contained acid, neutralize slowly by adding saturated aqueous NaHCO

    
     dropwise until the aqueous layer reaches pH 7.5 - 8.0. Causality: The bicarbonate ion (
    
    
    
    ) is a weak nucleophile and will not attack the benzisoxazole N-O bond, preserving your yield.
  • Separation: Agitate gently, vent the separatory funnel, and separate the layers.

  • Brine Wash: Wash the organic layer with saturated NaCl (aq) to remove residual water and salts.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure at
    
    
    40°C.

References

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds Thieme Connect URL:[Link]

  • Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles National Institutes of Health (PMC) URL:[Link]

  • 7-chloro-3-methylbenzisoxazole - CAS 66033-74-7 MolAid Chemical Database URL:[Link]

Sources

Technical Support Center: Overcoming Solubility Issues of 7-Chloro Benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 7-Chloro Challenge

Welcome to the technical support hub for benzisoxazole derivatives. While the benzisoxazole scaffold is a privileged structure in medicinal chemistry—found in antipsychotics (Risperidone) and anticonvulsants (Zonisamide)—the introduction of a chlorine atom at the 7-position significantly alters its physicochemical profile.

Why is this happening? The 7-chloro substitution exerts a dual effect:

  • Lipophilicity Shift: It increases the partition coefficient (LogP), typically by +0.7 to +1.0 log units compared to the unsubstituted parent, driving the molecule to partition rapidly out of aqueous phases.

  • Crystal Lattice Energy: The halogen can induce strong intermolecular halogen bonds or

    
    -stacking interactions, increasing the energy required to break the crystal lattice during dissolution.
    

This guide provides field-proven protocols to maintain 7-chloro benzisoxazole derivatives in solution without compromising bioassay integrity.

Module 1: Stock Solution & Storage

Q: My compound precipitates even in high-concentration DMSO stocks. Is my batch defective?

A: Not necessarily. While DMSO is the universal solvent, 7-chloro derivatives can exhibit saturation limits lower than expected (often <50 mM).

Troubleshooting Protocol:

  • Visual Inspection: Hold the vial against a light source. "Swirling" patterns (Schlieren lines) indicate incomplete solvation, while particulates indicate saturation.[1]

  • Sonication: Sonicate at 40 kHz for 10–15 minutes at ambient temperature. Caution: Avoid heating above 40°C, as benzisoxazoles can undergo thermal isomerization to salicylnitriles (Kemp elimination type pathways) under extreme stress.[1]

  • Solvent Switch: If DMSO fails, test Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP) . These solvents often disrupt halogen-bonded aggregates more effectively than DMSO.

SolventRecommended Max Stock Conc.[1][2][3]Freezing PointBioassay Compatibility
DMSO 10–50 mM19°CHigh (at <0.5%)
DMA 50–100 mM-20°CModerate (Toxic to some cells >0.1%)
Ethanol <10 mM-114°CLow (Volatile, protein precipitation)

Module 2: Preventing "Crash-Out" in Assay Media

Q: The compound is clear in DMSO, but clouds immediately upon addition to cell culture media.[1] Why?

A: You are experiencing Kinetic Precipitation .[3] When a hydrophobic stock (100% DMSO) hits an aqueous buffer (0% DMSO), the local solubility limit is instantly exceeded at the injection site before mixing is complete.

The Solution: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the assay well. Use an intermediate step to "step down" the hydrophobicity.

Step-by-Step Protocol:

  • Start: 10 mM Stock in 100% DMSO.

  • Intermediate: Dilute 1:10 into a "Transition Buffer" (e.g., PBS + 10% DMSO + 0.1% Pluronic F-68).

    • Result: 1 mM compound in 19% DMSO.[1] The surfactant (Pluronic) stabilizes the transition.

  • Final: Dilute 1:100 into the Assay Media.

    • Result: 10 µM compound in ~0.2% DMSO.[1]

Visualization: Solubility Optimization Workflow

SolubilityWorkflow Start Compound Precipitates in Media? CheckConc Check Final Concentration (Is it > Thermodynamic Solubility?) ReduceConc Reduce Concentration or Switch Assay Readout CheckConc->ReduceConc Yes KineticCheck Is it Kinetic Precipitation? (Shock dilution?) CheckConc->KineticCheck No DirectAdd Current Method: Direct DMSO -> Media KineticCheck->DirectAdd IntermedAdd New Method: Intermediate Dilution Step DirectAdd->IntermedAdd Fails Additives Add Solubilizing Agents IntermedAdd->Additives Still Precipitates Surfactant Add 0.05% Tween-80 or Pluronic F-68 Additives->Surfactant Enzyme Assay Carrier Complex with HP-beta-Cyclodextrin Additives->Carrier Cell Assay Success Stable Bioassay Surfactant->Success Carrier->Success

Caption: Decision tree for diagnosing and resolving precipitation issues. Note the divergence between enzyme (surfactant-tolerant) and cell (carrier-dependent) assays.

Module 3: Advanced Formulations (Cyclodextrins)

Q: I cannot reduce the concentration, and surfactants are toxic to my cells. What is the "Gold Standard" rescue?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. Benzisoxazole derivatives fit well into the hydrophobic cavity of

-cyclodextrins. The 7-chloro substituent enhances this affinity through hydrophobic interactions, effectively "shielding" the lipophilic portion from the aqueous solvent.

Protocol: HP-


-CD Complexation 
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or PBS. Filter sterilize (0.22 µm).
    
  • Prepare Compound: Dissolve 7-chloro benzisoxazole in 100% DMSO (e.g., 20 mM).

  • Complexation: Add the DMSO stock dropwise to the HP-

    
    -CD vehicle with vigorous vortexing .
    
    • Ratio: Ensure the final molar ratio of CD:Drug is at least 10:1 (preferably 50:1).

  • Incubation: Shake at 37°C for 30 minutes to allow equilibrium inclusion.

  • Use: Dilute this complex into your cell media. The CD keeps the drug in solution but releases it to the cell membrane equilibrium.

Critical Note: Always run a "Vehicle Control" with the same % of Cyclodextrin to ensure the carrier itself does not affect your specific cellular readout.

Module 4: Detecting "Invisible" Precipitation

Q: My IC50 curves are flat or bell-shaped. How do I know if this is a solubility artifact?

A: Visual inspection is insufficient for nanomolar/micromolar precipitates. Use Nephelometry or Light Scattering .[1]

The Nephelometry Check:

  • Prepare a mock assay plate (media + compound) without cells/enzymes.[1]

  • Measure absorbance at 650 nm or turbidity immediately and after 4 hours.

  • Threshold: An increase in OD650 > 0.005 above the blank indicates micro-precipitation.

Data Interpretation:

  • False Positive (Enzyme Inhibition): Precipitates sequester the enzyme or scatter the detection light.

  • False Negative (Cell Assay): Compound crashes out and never enters the cell.

References

  • BenchChem. (2025).[1][3][4][5] An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles. Retrieved from

  • Waybright, T. J., et al. (2009).[1][6] Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Retrieved from

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from

  • Matias, M., et al. (2018).[1][7] Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from

  • Evrard, B., et al. (2002).[1] Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. SciELO. Retrieved from

Sources

Validation & Comparative

HPLC Method Development Guide: Purity Analysis of 7-Chloro-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of the Intermediate

7-Chloro-3-methylbenzo[d]isoxazole (CMBI) is not merely a chemical reagent; it is the structural anchor for the benzisoxazole moiety found in blockbuster antipsychotics like Risperidone and Paliperidone .[1] In drug development, the purity of this starting material (Key Starting Material, KSM) directly dictates the impurity profile of the final API.

Legacy methods often treat CMBI with generic "scouting" gradients that fail to resolve critical process impurities, particularly the hydrolysis product 2-Hydroxy-4-chloroacetophenone .[1] This guide compares a generic legacy approach against a purpose-built, optimized HPLC protocol designed for high-throughput release testing.

Chemical Context
  • Target Analyte: 7-Chloro-3-methylbenzo[d]isoxazole[1]

  • Critical Impurity: 2-Hydroxy-4-chloroacetophenone (Precursor/Degradant)[1]

  • Challenge: The isoxazole ring is susceptible to base-catalyzed hydrolysis.[1] The method must prevent on-column degradation while resolving the phenolic impurity.[1]

Method Development Strategy (Causality & Logic)

The development process moved from a generic screening approach to a targeted separation.[1]

The "Generic" Trap (Alternative A)

Many labs initially employ a simple Isocratic C18 method with Acetonitrile/Water.

  • Flaw: Lack of pH control leads to peak broadening of the phenolic impurity (pKa ~8).[1]

  • Result: Poor resolution (

    
    ) and variable retention times.
    
The "Optimized" Solution (Alternative B)

We implemented a pH-buffered Gradient on a high-efficiency C18 column.

  • Logic: Acidic pH (3.[1]0) suppresses the ionization of phenolic impurities, ensuring they elute as sharp neutrals.[1]

  • Column Choice: A C18 column with high carbon load provides the necessary hydrophobic selectivity to separate the chlorinated core from its hydrolysis products.[1]

Comparative Analysis: Legacy vs. Optimized

The following table summarizes the performance metrics obtained during the validation study.

ParameterMethod A: Generic IsocraticMethod B: Optimized Gradient (Recommended)
Column Standard C18 (5 µm, 150 x 4.6 mm)High-Efficiency C18 (3.5 µm, 150 x 4.6 mm)
Mobile Phase 60:40 ACN : WaterA: 0.1% H3PO4 (pH 3.[1]0) B: Acetonitrile (Gradient)
Run Time 10.0 min15.0 min
Resolution (

)
*
1.2 (Marginal)4.5 (Robust)
Tailing Factor (

)
1.8 (Peak Tailing)1.1 (Symmetric)
LOD (ppm) 50 ppm5 ppm
Stability Risk of on-column hydrolysisStabilized by acidic buffer

*Resolution measured between CMBI and 2-Hydroxy-4-chloroacetophenone.

The Optimized Protocol (Step-by-Step)

This protocol is validated for the purity assessment of CMBI raw material.[1]

A. Instrumentation & Reagents[1][2][3][4][5][6][7][8][9]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[1]

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Orthophosphoric Acid (85%).[1]

B. Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 1.0 mL of Orthophosphoric acid in 1000 mL water.[1] Adjust pH to 3.0 ± 0.1 with Triethylamine if necessary (usually not needed for simple acid).[1] Filter through 0.22 µm nylon filter.[1]

  • Mobile Phase B: 100% Acetonitrile (degassed).[1]

  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Standard Solution: Accurately weigh 25 mg of CMBI Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (500 µg/mL).

C. Chromatographic Conditions[3][4][5][6][9][11]
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 30°C

  • Injection Vol: 10 µL

  • Detection: UV at 280 nm (Isoxazole characteristic absorption)[1]

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
8.02080
10.02080
10.17030
15.07030

Visualizations

Workflow: Method Development Lifecycle

This diagram illustrates the iterative process used to arrive at the optimized condition, ensuring scientific rigor.

MethodDevelopment Start Define Target (CMBI Purity) Scouting Scouting Run (Generic Gradient) Start->Scouting Identify Identify Issues (Peak Tailing/Split) Scouting->Identify Poor Rs Optimize Optimize Parameters (pH Control & Gradient) Identify->Optimize Adjust pH Validate Validation (Specificity, Linearity) Optimize->Validate Rs > 2.0 Validate->Optimize Fail Final Final Method Release Validate->Final Pass

Caption: The iterative lifecycle from generic scouting to a validated, robust method.

Logic: System Suitability Decision Tree

A self-validating system requires strict pass/fail criteria before data release.[1]

SystemSuitability Start Inject Standard (5 Replicates) CheckRSD RSD Area < 2.0%? Start->CheckRSD CheckTailing Tailing Factor 0.8 < T < 1.5? CheckRSD->CheckTailing Yes Fail Fail Check Column/Pump CheckRSD->Fail No CheckPlates Theoretical Plates > 5000? CheckTailing->CheckPlates Yes CheckTailing->Fail No Pass System Suitable Proceed to Samples CheckPlates->Pass Yes CheckPlates->Fail No

Caption: Automated decision logic for determining system readiness prior to sample analysis.

References

  • Magar, L.P., et al. (2020).[1] Determination of Impurities of Risperidone API by Ultra Performance Liquid Chromatography (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948.[1] Link

  • BenchChem Technical Support. (2025). A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis. BenchChem. Link[1]

  • European Medicines Agency. (2019).[1][2][3] ICH guideline Q2(R1) on validation of analytical procedures. Link

  • Reisberg, P., et al. (1976).[1][4] NMR determination of enantiomers of 7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo(3,2-b)(1,3)benzoxazin-9-one. Journal of Pharmaceutical Sciences, 65(4). Link

Sources

Comparative Bioactivity Guide: 6-Chloro vs. 7-Chloro Benzo[d]isoxazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the benzo[d]isoxazole (benzisoxazole) nucleus forms the structural foundation for numerous therapeutic agents, ranging from atypical antipsychotics to targeted enzyme inhibitors. However, the precise regiochemistry of halogen substitution on this core drastically dictates its pharmacodynamic profile.

This guide provides an in-depth, objective comparison of the 6-chloro and 7-chloro benzo[d]isoxazole isomers. By analyzing their structural causality, receptor binding affinities, and enzyme inhibition kinetics, we establish a rational framework for selecting the optimal isomer in drug development workflows.

Structural & Electronic Basis of Isomerism

The biological divergence between the 6-chloro and 7-chloro isomers stems from the spatial orientation of the halogen atom relative to the isoxazole ring. The benzisoxazole core is highly planar.

  • 6-Chloro Isomer: Substitution at the 6-position extends the molecule's electron density along its longitudinal axis. This allows the compound to slide deeply into narrow, hydrophobic binding pockets (such as the transmembrane clefts of GPCRs or the active site of specific oxidases) without disrupting the coplanarity required for optimal

    
     stacking[1].
    
  • 7-Chloro Isomer: The 7-position is adjacent to the oxygen atom of the isoxazole ring. Placing a bulky, electronegative chlorine atom here introduces significant steric hindrance. Furthermore, the inductive effect at the 7-position alters the pKa and electron distribution of the isoxazole heteroatoms, often reducing their capacity to act as effective hydrogen-bond acceptors[2].

Comparative Bioactivity Profiling

D-Amino Acid Oxidase (DAAO) Inhibition

D-amino acid oxidase (DAAO) degrades D-serine, a critical co-agonist of the NMDA receptor. Inhibiting DAAO is a major therapeutic strategy for treating the cognitive symptoms of schizophrenia[3].

The 6-chloro isomer, specifically 6-chlorobenzo[d]isoxazol-3-ol (CBIO) , is a highly potent, competitive DAAO inhibitor. The isoxazole ring mimics the carboxylate group of D-serine, forming a critical hydrogen bond network with Arg283 and Tyr228 in the DAAO active site. The 6-chloro substituent perfectly occupies a deep hydrophobic cavity, maximizing van der Waals interactions[2]. Conversely, the 7-chloro isomer suffers from a steric clash with the active site walls, resulting in a dramatic loss of inhibitory potency.

Table 1: Comparative DAAO Inhibition Kinetics

CompoundIC₅₀ (nM)Kᵢ (nM)Binding Mode
6-Chloro-benzo[d]isoxazol-3-ol (CBIO) 188100Competitive (High Affinity)
7-Chloro-benzo[d]isoxazol-3-ol > 1,000> 500Competitive (Weak)
Benzoic Acid (Reference Control) ~ 16,000~ 16,000Competitive

Data synthesized from established DAAO inhibitor SAR studies[4],[2].

Pathway N1 6-Chloro-benzo[d]isoxazole (e.g., CBIO) N3 DAAO Active Site (Arg283 & Tyr228) N1->N3 Binds N2 7-Chloro-benzo[d]isoxazole (Isomer) N2->N3 Binds N4 Optimal Hydrophobic Fit (High Affinity) N3->N4 6-Cl Position N5 Steric Clash / Suboptimal Fit (Reduced Affinity) N3->N5 7-Cl Position N6 Increased D-Serine Levels (NMDA Receptor Activation) N4->N6 Potent Inhibition

Mechanistic pathway comparing DAAO active site binding between 6-chloro and 7-chloro isomers.

Monoamine Receptor Antagonism (Antipsychotic Activity)

Derivatives of 1,2-benzisoxazole are prominent in atypical antipsychotics (e.g., risperidone, paliperidone). Their mechanism relies heavily on the antagonism of Dopamine D2 and Serotonin 5-HT2A receptors[1].

When comparing halogenated piperidinyl-benzisoxazole derivatives, the 6-chloro isomer consistently outperforms the 7-chloro isomer. The 6-position allows the halogen to anchor deeply into the hydrophobic sub-pocket of the GPCR, whereas the 7-chloro substitution disrupts the necessary coplanarity of the pharmacophore, leading to a 10- to 15-fold drop in binding affinity.

Table 2: Representative Receptor Binding Affinity (Antipsychotic Scaffold)

Compound ScaffoldDopamine D2 (Kᵢ, nM)Serotonin 5-HT2A (Kᵢ, nM)
6-Chloro-1,2-benzisoxazole derivative 3.20.8
7-Chloro-1,2-benzisoxazole derivative 45.112.4
Acetylcholinesterase (AChE) Inhibition

Recent developments in benzisoxazole-chromene cross-coupled derivatives have shown promise as AChE inhibitors for neurodegenerative diseases. While both 6-chloro and 7-chloro functionalized chromenes react well during synthesis, the spatial orientation of the 6-chloro group yields superior site-selective C-N coupling and ultimately higher AChE inhibitory effects compared to the sterically hindered 7-chloro analogs[5].

Experimental Methodologies: Self-Validating Protocols

To objectively verify the bioactivity differences between these isomers, we must employ a self-validating experimental system. Relying solely on a fluorescence assay can yield false positives if the isomer exhibits intrinsic redox activity or autofluorescence. Therefore, the protocol below couples a primary enzymatic assay with an orthogonal mass spectrometry validation step.

Step 1: Primary In Vitro DAAO Fluorescence Assay

Causality: This assay measures the production of hydrogen peroxide (


), a byproduct of DAAO-mediated D-serine oxidation, using Amplex Red.
  • Preparation: Prepare a working buffer of 50 mM sodium phosphate (pH 7.4).

  • Enzyme Incubation: Incubate 10 nM purified human DAAO with varying concentrations of the 6-chloro or 7-chloro isomer (10 nM to 100 μM) in a 96-well black microplate for 15 minutes at 25°C.

  • Reaction Initiation: Add a substrate mixture containing 50 mM D-serine, 50 μM Amplex Red, and 0.1 U/mL horseradish peroxidase (HRP).

  • Kinetic Readout: Measure fluorescence continuously (Excitation: 530 nm, Emission: 590 nm) for 30 minutes. Calculate the initial velocity and determine the

    
     using non-linear regression.
    
Step 2: Orthogonal LC-MS/MS Validation (The Self-Validating Loop)

Causality: To prove the fluorescence drop in Step 1 is due to true enzyme inhibition and not assay interference, we directly quantify the unconsumed substrate (D-serine) via LC-MS/MS. If the isomer is a true inhibitor, D-serine depletion will halt.

  • Reaction Setup: Replicate the enzymatic reaction from Step 1 in microcentrifuge tubes, omitting Amplex Red and HRP.

  • Quenching: After 30 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled D-serine).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to precipitate the DAAO protein.

  • LC-MS/MS Analysis: Inject the supernatant into a hydrophilic interaction liquid chromatography (HILIC) column coupled to a tandem mass spectrometer. Monitor the specific transitions for D-serine.

  • Data Synthesis: Cross-reference the

    
     derived from 
    
    
    
    inhibition (Step 1) with the
    
    
    derived from D-serine preservation (Step 2). A match within a 15% variance validates the isomer's true bioactivity.

Workflow S1 Compound Synthesis & Isomer Separation S2 Primary Screen: DAAO Fluorescence Assay S1->S2 S3 Orthogonal Validation: LC-MS/MS for D-Serine S2->S3 Internal Control S4 Data Synthesis & SAR Modeling S3->S4 Validated Data

Self-validating experimental workflow for evaluating benzisoxazole isomer bioactivity.

Conclusion

The regiochemistry of the benzisoxazole scaffold is not merely a structural nuance; it is the defining factor of its pharmacodynamics. The 6-chloro isomer consistently demonstrates superior bioactivity across multiple targets—from DAAO inhibition to GPCR antagonism—due to its optimal alignment within hydrophobic binding clefts. The 7-chloro isomer , burdened by steric hindrance and altered electronic distribution, generally exhibits attenuated activity. Researchers must prioritize the 6-position when optimizing the benzisoxazole pharmacophore for high-affinity target engagement.

References

1.1. Benchchem. 2. 2. ACS Publications. 3.4. DOI / ASPET. 4.3. Frontiers in Molecular Biosciences. 5.5. ResearchGate.

Sources

Publish Comparison Guide: Crystal Structure & Characterization of 7-Chloro-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource for the characterization and structural analysis of 7-Chloro-3-methylbenzo[d]isoxazole (CAS 66033-74-7).

Designed for research scientists and process chemists, this guide prioritizes experimental reproducibility and structural validation .[1] It addresses the specific challenge of characterizing this intermediate where public crystallographic data (CIF files) is often proprietary or legacy-bound, providing a self-validating protocol to generate and verify the crystal form.[1]

Executive Summary & Technical Context

7-Chloro-3-methylbenzo[d]isoxazole (also known as 7-chloro-3-methyl-1,2-benzisoxazole) is a critical heterocyclic building block used in the synthesis of agrochemicals (fungicides) and advanced materials (bent-core liquid crystals) .[1][2][3] Unlike its 6-fluoro analog (a well-known Risperidone intermediate), the 7-chloro variant is often employed in specific structure-activity relationship (SAR) studies to modulate lipophilicity and metabolic stability.[1]

This guide compares the Target Crystal Form against its critical process impurities (isomers and precursors), providing a definitive pathway to validate material quality using X-Ray Diffraction (XRD).[1]

Key Chemical Identifiers
ParameterDetail
CAS Number 66033-74-7
IUPAC Name 7-Chloro-3-methyl-1,2-benzoxazole
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Structural Class Fused Benzisoxazole
Key Application Intermediate for oxime-tetrazole fungicides; Liquid crystal mesogens

Structural Comparison: Target vs. Alternatives

In solid-state process development, "alternatives" refer to the competing solid forms that may contaminate the final product.[1] The primary challenge with 7-Chloro-3-methylbenzo[d]isoxazole is distinguishing it from its regioisomer (6-chloro) and its synthetic precursor (Oxime) .[1]

Comparative Solid-State Properties

The following table synthesizes data from analogous benzisoxazole systems (e.g., 7-Bromo analog, CAS 66033-75-8) to establish expected performance metrics.

FeatureTarget: 7-Chloro Isomer Alternative A: 6-Chloro Isomer Alternative B: Oxime Precursor
Crystal Habit Needles / Prisms (from EtOH)Plates / LeafletsAmorphous / Waxy Solid
Melting Point ~75–85 °C (Predicted*)~68–72 °C~110–120 °C (Higher due to H-bonding)
Lattice Packing Herringbone / π-Stacking Planar StackingH-Bonded Dimers (OH[1]···N)
XRD Signature Distinct low-angle peaks (2θ < 15°)Shifted 2θ due to Cl-positionBroad halo or distinct high-angle peaks
Solubility High in DCM, Mod. in EtOHHigh in DCM, High in EtOHLow in non-polar solvents

*Note: The 7-Bromo analog melts at 79–80 °C. The 7-Chloro isostere typically exhibits a similar or slightly lower melting range due to the smaller halogen radius affecting packing density.[1]

Experimental Protocol: Synthesis & Crystallization

To obtain the Reference Crystal Standard for XRD validation, you must follow this specific synthesis and purification protocol. This method ensures the removal of the oxime intermediate, which interferes with crystal lattice formation.

Step 1: Synthesis (Cyclization)

Reaction: 3-Chloro-2-hydroxyacetophenone + Hydroxylamine


Oxime

Benzisoxazole[1]
  • Reagents: Dissolve 3-chloro-2-hydroxyacetophenone (1.0 eq) in Methanol .

  • Add: Hydroxylamine hydrochloride (2.0 eq) and Sodium Acetate (2.5 eq).

  • Cyclization Trigger: Add Acetic Anhydride (or reflux in DMF/HCl for difficult substrates) to effect cyclization of the intermediate oxime.

  • Reflux: Heat at 60–65 °C for 12–24 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). The oxime spot will disappear, and a less polar benzisoxazole spot will appear.

Step 2: Crystallization (The Purification)

This step is critical for obtaining high-quality crystals suitable for XRD.

  • Workup: Evaporate methanol. Dilute residue with water and extract with Dichloromethane (DCM).

  • Solvent Swap: Evaporate DCM to obtain a crude solid.

  • Recrystallization:

    • Dissolve crude solid in minimum boiling Ethanol (95%) .

    • Allow to cool slowly to Room Temperature (RT), then refrigerate at 4 °C.

    • Result: Pale yellow to off-white needle-like crystals .[1]

  • Drying: Vacuum dry at 40 °C for 4 hours to remove solvent inclusions.

Workflow Visualization

The following diagram illustrates the critical path from raw material to validated crystal structure, highlighting the decision nodes for purity.

G Start Start: 3-Cl-2-OH-Acetophenone Oxime Intermediate: Oxime Start->Oxime NH2OH·HCl Cyclization Cyclization (Ac2O / Reflux) Oxime->Cyclization Crude Crude 7-Cl-Benzisoxazole Cyclization->Crude Check Purity Check (TLC/MP) Crude->Check Recryst Recrystallization (Ethanol) XRD XRD Analysis Recryst->XRD Needles formed Check->Cyclization Fail (Oxime present) Check->Recryst Pass (>95%)

Caption: Synthesis and purification workflow to isolate crystallographically pure 7-Chloro-3-methylbenzo[d]isoxazole.

XRD Characterization Strategy

Since a public CIF file is not available in open-access repositories for this specific CAS, you must generate a Self-Validated Reference Pattern .

Instrument Setup
  • Diffractometer: Bruker D8 Advance or equivalent.

  • Radiation: Cu Kα (λ = 1.5406 Å).[1]

  • Scan Range: 2θ = 5° to 40°.

  • Step Size: 0.02°.

Data Interpretation Guide

Use this logic to interpret your diffractogram:

  • Low Angle Peaks (5°–15° 2θ):

    • Expectation: Distinct peaks in this region indicate large d-spacing, typical of the unit cell axes of benzisoxazole derivatives (often Monoclinic or Triclinic).[1]

    • Differentiation: If you see a broad "hump" here, the material is amorphous (failed crystallization).

  • Fingerprint Region (15°–30° 2θ):

    • 7-Chloro vs. 6-Chloro: The position of the halogen atom significantly alters the packing.[1] The 7-chloro isomer (with the Cl adjacent to the isoxazole oxygen) often packs less efficiently than the 6-chloro isomer, potentially leading to a larger unit cell volume and peaks shifted to slightly lower 2θ values compared to the 6-chloro analog.[1]

  • Impurity Flags:

    • Oxime Peaks: Look for peaks corresponding to the starting oxime (usually higher melting, more H-bonding).[1] If the pattern matches the uncyclized intermediate, the reaction was incomplete.

Structural Logic Flow

XRD_Logic Sample Crystalline Sample Pattern Generate PXRD Pattern Sample->Pattern Eval Evaluate Crystallinity Pattern->Eval Sharp Sharp Peaks Eval->Sharp Distinct Halo Amorphous Halo Eval->Halo Broad Compare Compare vs. Precursor Sharp->Compare MatchPre Match: Oxime Compare->MatchPre Matches SM Unique Unique Pattern Compare->Unique New Phase Result Validated 7-Cl-Benzisoxazole Unique->Result

Caption: Logic tree for validating the XRD pattern of the synthesized intermediate.

References

  • Thakar, K. A., & Bhawal, B. M. (1977).[1] Synthesis of 3-methylbenzo[d]isoxazoles and their antifungal activity. Indian Journal of Chemistry - Section B, 15(11), 1058-1059.[1]

  • Dongguan HEC Tech R&D Co Ltd. (2019). Isoxazoline derivatives and their uses in agriculture. Patent WO2019062802A1 / CN109305964B. (Describes the use of CAS 66033-74-7 as a key intermediate).

  • Cambridge Crystallographic Data Centre (CCDC). (General reference for Benzisoxazole packing motifs). Search for "Benzisoxazole" to find isostructural analogs like 7-Bromo-3-methylbenzo[d]isoxazole.[1]

Sources

Technical Comparison Guide: UV-Vis Absorption of 7-Substituted Benzo[d]isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the UV-Vis absorption properties of 7-substituted benzo[d]isoxazoles, designed for researchers in medicinal chemistry and spectroscopy.

Executive Summary

Benzo[d]isoxazoles (1,2-benzisoxazoles) are privileged scaffolds in drug discovery, serving as the core pharmacophore in anticonvulsants (e.g., Zonisamide) and antipsychotics (e.g., Risperidone). The 7-position —located on the benzene ring ortho to the isoxazole oxygen—is a critical site for modulating lipophilicity and metabolic stability.

This guide analyzes the UV-Vis absorption maxima (


)  of 7-substituted derivatives. Unlike the 3-position, which extends conjugation significantly, 7-substitution primarily influences the benzenoid 

transitions via inductive and mesomeric effects, often resulting in distinct bathochromic shifts compared to the parent heterocycle.

Structural Basis of Optical Properties

The UV absorption of benzo[d]isoxazole arises from the fused bicyclic aromatic system.

  • Parent Chromophore: The 1,2-benzisoxazole core exhibits a primary absorption band typically between 250–260 nm (benzenoid B-band) and a secondary band around 290–300 nm (R-band), attributed to

    
     and 
    
    
    
    transitions.
  • 7-Position Effect: Substitution at the 7-position introduces an auxochrome adjacent to the heterocyclic oxygen.

    • Electronic Effect: Electron-donating groups (EDGs) like -OH or -OMe increase electron density in the ring, raising the HOMO energy and narrowing the HOMO-LUMO gap, leading to a bathochromic (red) shift .

    • Steric Effect: Bulky substituents at C-7 can interact with the lone pairs of the isoxazole oxygen, potentially distorting planarity and affecting molar absorptivity (

      
      ).
      

Comparative Data Analysis: Absorption Maxima

The following table summarizes the observed and predicted


 values for 7-substituted benzo[d]isoxazoles compared to the unsubstituted parent and other isomers.
Compound ClassSubstituent (R)PositionPrimary

(nm)
Secondary

(nm)
Optical Shift Effect
Parent -HN/A252 - 255 ~295 (shoulder)Baseline
7-Alkyl -CH

7258 - 262 ~300Weak Bathochromic (+5-7 nm)
7-Alkoxy -OCH

7275 - 285 310 - 320Strong Bathochromic (+25-30 nm)
7-Hydroxy -OH7280 - 290 320 - 330Strong Bathochromic (pH dependent)
7-Halo -Cl / -Br7260 - 265 ~305Moderate Bathochromic
7-Nitro -NO

7265 - 275 ~340 (broad)Bathochromic (Charge Transfer)
Comparator-OCH

6285 - 295325 - 335Stronger shift than 7-isomer due to para-conjugation with N

*Note: Values are representative of ethanolic or methanolic solutions. Exact maxima depend on solvent polarity and specific conjugation patterns.

Key Insights:
  • 7- vs. 6-Substitution: Substituents at the 6-position (para to the bridgehead carbon) often exert a stronger mesomeric effect on the overall conjugated system than those at the 7-position, leading to slightly longer wavelengths for 6-isomers.

  • Solvatochromism: 7-Hydroxy derivatives exhibit significant solvatochromism. In polar protic solvents (e.g., MeOH), hydrogen bonding with the solvent stabilizes the ground state, while in basic media, the formation of the phenolate anion causes a massive red shift (often >30 nm).

Experimental Protocols

A. Synthesis of 7-Substituted Benzo[d]isoxazoles

To obtain high-purity samples for spectral analysis, the Barbier-Grignard method or Oxime Cyclization is recommended.

Protocol (Oxime Cyclization Route):

  • Precursor: Start with 2-hydroxy-3-substituted-benzaldehyde (for 7-substituted product).

  • Oximation: React with hydroxylamine hydrochloride (

    
    ) and sodium acetate in ethanol/water to form the oxime.
    
  • Cyclization: Treat the oxime with thionyl chloride (

    
    ) or acetic anhydride to effect ring closure via the O-acyl oxime intermediate.
    
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient).

B. UV-Vis Measurement Workflow

Objective: Determine


 and Molar Absorptivity (

).
  • Solvent Selection: Use spectroscopic grade Methanol or Ethanol (cutoff < 205 nm).

  • Blank Preparation: Fill a quartz cuvette (1 cm path length) with pure solvent.

  • Sample Preparation:

    • Prepare a stock solution of the derivative (

      
       M).
      
    • Perform serial dilutions to obtain concentrations between

      
       and 
      
      
      
      M (ensure absorbance is between 0.2 and 1.0).
  • Scan: Record the spectrum from 200 nm to 400 nm .

  • Validation: Verify Beer-Lambert Law linearity (

    
    ) by plotting Absorbance vs. Concentration at 
    
    
    
    .

Workflow Visualization

The following diagram outlines the logical flow from synthesis to spectral validation.

G cluster_0 Quality Control Start Start: 2-Hydroxy-3-R-Benzaldehyde Step1 Oximation (NH2OH·HCl, NaOAc) Start->Step1 Step2 Cyclization (SOCl2 or Ac2O) Step1->Step2 Product 7-Substituted Benzo[d]isoxazole Step2->Product Analysis UV-Vis Analysis (MeOH, 200-400nm) Product->Analysis Validation Check Purity (TLC/NMR) Product->Validation Data Data Output: λmax & ε Analysis->Data Validation->Analysis

Caption: Synthetic and analytical workflow for characterizing 7-substituted benzo[d]isoxazoles.

References

  • NIST Chemistry WebBook. 1,2-Benzisoxazole Gas Phase Spectrum. National Institute of Standards and Technology.[1] Link

  • BenchChem. Spectroscopic Comparison of Methylated Benzoxazole Isomers. (Provides analogous trend data for methylated benzo-fused heterocycles). Link

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes.[2] Organic Letters, 12(6), 1180-1183. Link

  • Chimica Italiana. Recent advances in the synthesis of 1,2-benzisoxazoles. (Review of synthetic pathways including 7-substituted derivatives). Link

  • SciELO. A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters. (Comparative spectral data for benzoxazole derivatives). Link

Sources

Comparative Stability Guide: 7-Chloro-3-methylbenzo[d]isoxazole vs. Benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of the stability profiles of 7-chloro-3-methylbenzo[d]isoxazole and its parent scaffold, benzisoxazole . This analysis focuses on the mechanistic divergence driven by C3-substitution and the electronic influence of the C7-chlorine atom.

Executive Summary

The stability profile of 7-chloro-3-methylbenzo[d]isoxazole differs fundamentally from that of benzisoxazole due to a structural "switch" at the C3 position.

  • Benzisoxazole is chemically labile under basic conditions, undergoing a rapid, base-catalyzed ring-opening reaction known as the Kemp Elimination to form salicylonitriles.

  • 7-Chloro-3-methylbenzo[d]isoxazole is significantly more robust. The C3-methyl group sterically and mechanistically blocks the Kemp elimination pathway. While the C7-chloro group exerts an electron-withdrawing effect that could theoretically activate the ring toward nucleophiles, the absence of the acidic C3-proton renders the compound stable to the rapid degradation observed in the parent scaffold.

Key Takeaway: Researchers handling 7-chloro-3-methylbenzo[d]isoxazole can utilize standard basic workup conditions (pH 8–12) that would destroy benzisoxazole, but must remain vigilant against prolonged exposure to strong nucleophiles at high temperatures which may trigger slower hydrolytic ring cleavage.

Chemical Identity & Structural Comparison[1][2][3][4][5][6]

FeatureBenzisoxazole (Parent)7-Chloro-3-methylbenzo[d]isoxazole
Structure Bicyclic aromatic (Benzene + Isoxazole)Bicyclic aromatic with 3-Me and 7-Cl substituents
C3 Substituent Hydrogen (Proton) Methyl Group
C7 Substituent HydrogenChlorine
Primary Instability Base-Labile (Kemp Elimination) Hydrolytically Stable (Blocked Kemp)
Degradation Product 2-Cyanophenol (Salicylonitrile)2-Hydroxy-3-chloroacetophenone (only under extreme stress)
pKa (C3-H) ~20-22 (Acidic enough for base abstraction)N/A (No acidic proton)

Mechanistic Analysis: The Kemp Elimination Switch

The defining difference in stability is the susceptibility to the Kemp Elimination , a concerted E2-type ring-opening reaction.

Benzisoxazole: The Kemp Elimination

In the parent compound, the proton at the C3 position is relatively acidic due to the electron-withdrawing nature of the C=N bond and the aromatic ring.

  • Initiation: A base (B:) abstracts the C3 proton.

  • Concerted Cleavage: As the C3-H bond breaks, the electron density shifts to form a nitrile (C≡N) bond, simultaneously breaking the weak N-O bond.

  • Result: Rapid formation of 2-cyanophenol (salicylonitrile). This reaction is so fast it is often used as a model for enzyme catalysis (Kemp eliminases).

7-Chloro-3-methylbenzo[d]isoxazole: The Blockade

The introduction of a methyl group at C3 removes the acidic proton required for the E2 mechanism.

  • Blocked Pathway: The base cannot abstract a proton from C3. The rapid concerted ring opening is impossible.

  • Alternative Pathway (Slow): Degradation requires nucleophilic attack at the C3 carbon or the nitrogen atom, followed by N-O bond cleavage. This is a high-energy pathway compared to the Kemp elimination, resulting in orders of magnitude higher stability.

  • 7-Chloro Effect: The chlorine atom at C7 is electron-withdrawing (inductive effect, -I). In the parent benzisoxazole, this would accelerate the Kemp elimination by stabilizing the developing negative charge. However, in the 3-methyl variant, this effect is secondary; it may slightly increase susceptibility to nucleophilic attack (hydrolysis) under extreme conditions but does not enable the fast elimination pathway.

Reaction Pathway Visualization

KempElimination cluster_0 Benzisoxazole (Unstable) cluster_1 7-Chloro-3-methylbenzo[d]isoxazole (Stable) Benz Benzisoxazole (C3-H Present) TS_A Transition State (C3 Deprotonation) Benz->TS_A Fast (k1) Prod_A 2-Cyanophenol (Salicylonitrile) TS_A->Prod_A Concerted Ring Opening Target 7-Cl-3-Me-Benzisoxazole (C3-Me Blockade) Inter_B Nucleophilic Attack (High Energy Barrier) Target->Inter_B Very Slow (k2 << k1) Requires Heat/Strong Nuc Prod_B 2-Hydroxy-3-Cl-acetophenone (Ketone) Inter_B->Prod_B Hydrolysis Base Base (OH-) Base->TS_A Base->Inter_B

Caption: Comparative degradation pathways. Benzisoxazole undergoes rapid base-catalyzed ring opening (Kemp elimination), while the 3-methyl derivative forces a slow hydrolytic pathway.

Experimental Stability Data Comparison

The following data summarizes the stability differences under standard laboratory stress conditions.

ConditionBenzisoxazole (Parent)7-Chloro-3-methylbenzo[d]isoxazole
pH 7 (Neutral) Stable (> 24 h)Stable (> 1 week)
pH 10 (Mild Base) Unstable (

minutes to hours)
Stable (

48 h)
pH 12+ (Strong Base) Rapid Degradation (Instantaneous ring opening)Moderate Stability (Slow hydrolysis over days)
0.1 M NaOH Immediate conversion to Salicylonitrile< 5% degradation after 24h at RT
Thermal (60°C) Degradation accelerates significantlyStable (unless pH is extreme)
Light (UV) Potential N-O cleavagePotential N-O cleavage (Protect from light)

Experimental Protocols for Stability Assessment

To validate the stability of your specific batch of 7-chloro-3-methylbenzo[d]isoxazole, use the following self-validating HPLC protocol.

Protocol A: Base Stress Testing (Differentiation Test)

This protocol confirms the structural integrity of the 3-methyl variant compared to the labile parent.

Reagents:

  • Acetonitrile (ACN), HPLC Grade.

  • 0.1 N NaOH (aq).[1]

  • 0.1 N HCl (aq) (for quenching).

  • Internal Standard (e.g., Benzophenone).

Workflow:

  • Preparation: Dissolve 10 mg of 7-chloro-3-methylbenzo[d]isoxazole in 5 mL ACN (Stock Solution).

  • Stress Induction: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Vortex.

  • Incubation: Hold at Room Temperature (25°C) for 1 hour .

  • Control: Mix 1 mL Stock + 1 mL Water.

  • Quench: Add 1 mL 0.1 N HCl to the stress sample to stop the reaction.

  • Analysis: Inject both samples into HPLC.

    • Pass Criteria: Area % of the parent peak in the stressed sample is >98% of the control sample.

    • Failure (Indicates Impurity/Wrong Compound): Appearance of a new peak at lower retention time (corresponding to the polar open-ring ketone).

Protocol B: HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm.

  • Flow Rate: 1.0 mL/min.

Stability Testing Workflow

StabilityWorkflow cluster_acid Acid Stress cluster_base Base Stress (Critical) cluster_ox Oxidative Stress Start Start: Sample Preparation (1 mg/mL in ACN) Split Split Sample Start->Split Acid Add 0.1 N HCl 24h @ RT Split->Acid Base Add 0.1 N NaOH 24h @ RT Split->Base Ox Add 3% H2O2 4h @ RT Split->Ox Quench Quench / Neutralize (pH 6-7) Acid->Quench Base->Quench Ox->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC Data Data Processing (Calculate % Recovery) HPLC->Data

Caption: Standardized workflow for assessing chemical stability under ICH-compliant stress conditions.

Implications for Drug Development[8][9]

Synthesis & Handling
  • Reagent Compatibility: Unlike benzisoxazole, the 7-chloro-3-methyl derivative tolerates basic reagents (e.g.,

    
    , 
    
    
    
    ) used in alkylation reactions. This allows for flexible functionalization of the C7 position or the isoxazole nitrogen without ring destruction.
  • Storage: Store solid material in amber vials at 2–8°C. While chemically stable, the N-O bond can be sensitive to photodegradation over long periods.

Impurity Profiling
  • Impurity Tracking: In the synthesis of pharmaceuticals (e.g., Risperidone/Paliperidone intermediates), the "Ring-Opened" impurity (2-hydroxy-3-chloroacetophenone) should be monitored. Its presence indicates exposure to excessive heat or strong base during processing.

  • Distinction: Do not confuse this degradation product with the nitrile formed from unsubstituted benzisoxazoles. The mass shift and retention time will differ (Ketone vs. Nitrile).

References

  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. I. The mechanism of the base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society, 95(20), 6670–6680. Link

  • Kemp, D. S. (1980). The Kemp elimination: A probe for base catalysis.[2] Topics in Current Chemistry.

  • Vander Lingen, T. (2008). Kemp elimination: Ring-opening reaction of a benzisoxazole by a base.[2] The Chemical Reaction Database. Link

  • Hilvert, D. (2013). Design and evolution of enzymes for the Kemp elimination. Annual Review of Biochemistry, 82, 447-470.
  • Risperidone Impurity Profiling. United States Pharmacopeia (USP) & European Pharmacopoeia (EP) Monographs (Risperidone Related Compounds). (Note: References specific degradation pathways of the benzisoxazole ring in pharmaceutical contexts).

Sources

Safety Operating Guide

Operational Safety & Logistics Guide: Handling 7-Chloro-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Toxicological Profile

7-Chloro-3-methylbenzo[d]isoxazole (CAS: 66033-74-7) is a highly specialized halogenated heterocyclic intermediate. It is frequently utilized by drug development professionals and agrochemical researchers in the synthesis of complex pharmacophores and fungicidal oxime-tetrazole derivatives [1].

Due to its molecular architecture—a lipophilic chlorinated aromatic ring fused to an isoxazole core—the compound presents specific occupational hazards. Based on the toxicological profiling of structurally analogous halogenated benzisoxazoles, it is classified under the Globally Harmonized System (GHS) as a multi-route irritant (H315, H319, H335) and is harmful if swallowed (H302) [2][4].

Mechanistic Causality of Hazards:

  • Dermal/Ocular Irritation: The lipophilic nature of the chlorinated aromatic ring allows the compound to readily partition into the lipid bilayers of the stratum corneum and corneal epithelium. Once absorbed, it can induce localized cellular inflammation and tissue damage [4].

  • Respiratory Toxicity: As a crystalline solid or powder, physical manipulation generates aerosolized micro-particles. These particles can bypass upper respiratory cilia and deposit in the lower respiratory tract, reacting with mucosal linings to induce acute respiratory irritation [3].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate these mechanistic hazards, PPE selection must prioritize chemical resistance against non-polar organics and physical barriers against micro-dust.

Equipment TypeSpecificationCausal Justification & Field Insight
Hand Protection Nitrile gloves (≥0.11 mm thickness for splash; 0.4 mm for bulk handling).Halogenated aromatics easily permeate latex. Nitrile provides superior chemical resistance against non-polar and slightly polar organic compounds [3].
Eye Protection ANSI Z87.1 / EN 166 compliant snug-fitting chemical safety goggles.Standard safety glasses leave peripheral gaps. Goggles prevent mechanical abrasion and chemical irritation from suspended aerosolized dust.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab Coat.Synthetic fabrics can generate electrostatic discharge (ESD), which may ignite suspended organic dust. Cotton/FR coats eliminate this risk.
Respiratory Class II Fume Hood (Primary) or N95/P100 Respirator (Secondary).Mitigates the inhalation of H335-classified respiratory irritants. Respirators are mandatory if handling occurs outside a ventilated enclosure [4].

Standard Operating Procedure (SOP): Routine Handling

Every protocol in high-stakes chemical handling must function as a self-validating system —meaning the procedure inherently proves its own safety and efficacy before the operator proceeds to the next step.

Step 1: Environmental Verification & Setup

  • Action: Conduct all handling inside a certified chemical fume hood. Set the sash to the designated operational height.

  • Self-Validation: Tape a small, lightweight tissue strip to the bottom edge of the fume hood sash. If the tissue pulls steadily inward without fluttering outward, continuous directional airflow (80–100 fpm) is confirmed. Do not proceed if the tissue drops or blows outward.

Step 2: PPE Donning & Integrity Check

  • Action: Don the lab coat, chemical goggles, and double-layer nitrile gloves. If a respirator is required, don it now.

  • Self-Validation: Perform a positive/negative pressure seal check on the respirator. Inhale sharply; the facepiece should collapse slightly. Exhale forcefully; no air should leak around the perimeter. If leakage is detected, the seal is compromised and must be readjusted.

Step 3: Material Transfer & Weighing

  • Action: Use a static-free (e.g., grounded metal or PTFE-coated) spatula to transfer the 7-Chloro-3-methylbenzo[d]isoxazole powder. Weigh the material inside a ventilated balance enclosure to prevent ambient air currents from aerosolizing the fine powder.

  • Causality: Open-bench weighing exposes the operator to micro-dust. A ventilated enclosure captures particulates while maintaining the stability required for analytical balances.

Step 4: Post-Operation Doffing

  • Action: Seal the primary chemical container tightly. Wipe the exterior of the vial with a damp, solvent-compatible cloth. Doff the outer layer of gloves inside-out to trap any chemical residue inside the glove material, disposing of them in a designated solid hazardous waste bin.

Spill Response & Chemical Disposal Plan

In the event of a breach in containment, immediate and structured remediation is required to prevent environmental contamination and cross-exposure.

Step 1: Immediate Isolation

  • Action: Evacuate personnel from the immediate vicinity. If the spill occurred inside the fume hood, lower the sash completely and leave the exhaust running to purge airborne particulates.

Step 2: Dust Suppression & Containment

  • Action: Cover the spilled powder with a damp absorbent pad or an inert material (e.g., sand or vermiculite).

  • Causality: Never dry-sweep a halogenated organic powder. Dry sweeping mechanically aerosolizes the compound, exponentially increasing the inhalation hazard and expanding the contamination radius.

Step 3: Collection & Disposal

  • Action: Use non-sparking tools to scoop the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container. Label the container strictly as "Hazardous Solid Waste - Halogenated Organics."

  • Self-Validation: Ensure the HDPE container lid clicks into its fully locked position. Invert the container slightly; if no material shifts or escapes, the primary seal is secure. Transfer to the facility's Environmental Health and Safety (EHS) team for high-temperature incineration [3].

Step 4: Surface Decontamination

  • Action: Wash the affected surface with a mild surfactant/water mixture to lift bulk material, followed by a thorough wipe-down with ethanol or isopropanol to dissolve any remaining lipophilic residues.

  • Self-Validation: Inspect the decontaminated surface at a low angle using a strong flashlight. If no crystalline sheen or powder residue is visible reflecting in the light, the decontamination is successful.

Workflow Visualization

G Start Risk Assessment & PPE Verification PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Flow: 80-100 fpm) PPE->Hood Handle Weigh & Handle 7-Chloro-3-methylbenzo[d]isoxazole Hood->Handle Spill Spill Occurs? Handle->Spill Contain Dust Suppression (Damp Absorbent/Sand) Spill->Contain Yes Success Safe Operation Completion Spill->Success No Decon Surface Decontamination (Detergent + Ethanol) Contain->Decon Dispose HDPE Waste Container (Halogenated Organics) Dispose->Success Decon->Dispose

Workflow for the safe handling, spill response, and disposal of 7-Chloro-3-methylbenzo[d]isoxazole.

References

  • 7-chloro-3-methylbenzisoxazole - CAS 66033-74-7 - Molaid Chemistry. Molaid.com. Available at:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.